N~1~,N~3~-di(3-pyridinyl)malonamide
Beschreibung
The exact mass of the compound N~1~,N~3~-di(3-pyridinyl)malonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >38.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N~1~,N~3~-di(3-pyridinyl)malonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~,N~3~-di(3-pyridinyl)malonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N,N'-dipyridin-3-ylpropanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-12(16-10-3-1-5-14-8-10)7-13(19)17-11-4-2-6-15-9-11/h1-6,8-9H,7H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDHXANSJMJFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363003 | |
| Record name | N~1~,N~3~-di(3-pyridinyl)malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666245 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
39642-89-2 | |
| Record name | N~1~,N~3~-di(3-pyridinyl)malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Crystal Structure Analysis of N1,N3-di(3-pyridinyl)malonamide Derivatives: A Comprehensive Technical Guide
Executive Summary
The rational design of metal-organic coordination polymers (MOCPs) heavily relies on the geometric and conformational properties of the bridging organic ligands. N1,N3-di(3-pyridinyl)malonamide (frequently denoted as N,N'-bis(3-pyridyl)malonamide or L2 in crystallographic literature) has emerged as a critical building block in supramolecular chemistry. As a Senior Application Scientist, I have structured this whitepaper to dissect the crystallographic analysis of its derivatives. We will explore the causality behind its conformational flexibility, detail the self-validating protocols required for Single-Crystal X-Ray Diffraction (SCXRD), and analyze how its unique malonamide spacer dictates the topological outcomes of transition metal complexes.
Mechanistic Grounding: The Conformational Flexibility of the Malonamide Spacer
To understand the crystal structures of N1,N3-di(3-pyridinyl)malonamide derivatives, one must first analyze the causality of its molecular geometry. The ligand consists of two terminal 3-pyridyl donor groups connected by a central malonamide core (–NH–CO–CH₂–CO–NH–).
The "Odd-Even" Spacer Effect:
Unlike rigid ligands (e.g., 4,4'-bipyridine), the single methylene (–CH₂–) group in the malonamide spacer introduces a highly flexible, highly bent V-shaped or U-shaped conformation. This is a direct result of the
Furthermore, the amide groups (–NH–CO–) act as both hydrogen-bond donors and acceptors. In the solid state, this dual capability drives the formation of robust supramolecular architectures through intermolecular N–H···O interactions, stabilizing the crystal lattice before and after metal coordination [1].
Experimental Causality: Why Hydrothermal Synthesis?
The synthesis of high-quality single crystals of N1,N3-di(3-pyridinyl)malonamide derivatives is predominantly achieved via hydrothermal or solvothermal methods.
Causality of the Method: Transition metal salts (e.g., Co(NO₃)₂, CuCl₂) and the organic ligand often have vastly different solubility profiles in ambient conditions, leading to rapid, amorphous precipitation rather than crystalline growth. Hydrothermal synthesis (typically at 120–160 °C under autogenous pressure) artificially increases the solubility of the organic ligand in aqueous or mixed-solvent media. The elevated pressure lowers the activation energy for reversible metal-ligand bond formation, allowing the system to exist in a state of dynamic equilibrium. As the reactor cools slowly (e.g., 5 °C/hour), the equilibrium shifts, favoring the thermodynamic product: a highly ordered, defect-free single crystal suitable for X-ray diffraction.
Step-by-Step Hydrothermal Protocol
-
Precursor Mixing: Combine 0.1 mmol of the transition metal salt, 0.1 mmol of N1,N3-di(3-pyridinyl)malonamide, and 0.1 mmol of a polycarboxylate co-ligand (e.g., 5-aminoisophthalic acid) in 10 mL of deionized water.
-
pH Adjustment: Adjust the pH to ~5.5 using dilute NaOH. Rationale: Deprotonation of the polycarboxylate co-ligand is required to activate its coordinating oxygen atoms.
-
Sealing and Heating: Transfer the mixture to a 15 mL Teflon-lined stainless steel autoclave. Heat to 140 °C for 72 hours.
-
Controlled Cooling: Cool the assembly to room temperature at a strict rate of 5 °C/h. Rationale: Slow cooling prevents kinetic trapping and ensures the growth of large, untwinned crystals.
-
Harvesting: Filter and wash the resulting crystals with distilled water and ethanol, then dry in air.
Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SCXRD)
Crystal structure analysis is inherently a self-validating system. The validity of the proposed chemical structure is mathematically tested against the raw electron density data collected by the diffractometer.
SCXRD Analytical Workflow
-
Crystal Selection & Mounting: Select a crystal with distinct faces and uniform birefringence under polarized light. Mount it on a glass fiber using epoxy or inert oil.
-
Data Collection: Utilize a diffractometer equipped with graphite-monochromated Mo K
radiation ( Å). Causality: Mo K is chosen over Cu K because its shorter wavelength penetrates heavy transition metals more effectively, minimizing X-ray absorption errors. -
Structure Solution (SHELXT): Solve the structure using direct methods or dual-space algorithms. This step locates the heaviest atoms (the transition metals) first, which then phase the rest of the electron density map to reveal the ligand backbone.
-
Refinement (SHELXL): Perform full-matrix least-squares refinement on
.-
Self-Validation Check 1: All non-hydrogen atoms must refine anisotropically (forming thermal ellipsoids, not spheres).
-
Self-Validation Check 2: The residual factor (
) must converge to (5%), and the weighted residual ( ) should be . -
Self-Validation Check 3: The Goodness-of-Fit (GoF) must approach 1.0. A GoF significantly higher than 1 indicates an inadequate model (e.g., missing solvent molecules or unresolved twinning).
-
Self-Assembly and SCXRD Validation Workflow for Malonamide Derivatives.
Topological Diversity and Quantitative Data
The true power of N1,N3-di(3-pyridinyl)malonamide lies in its ability to adapt its conformation based on the steric and electronic demands of the metal center and auxiliary polycarboxylate ligands.
In a landmark study by Wang et al. [1], the introduction of N,N'-bis(3-pyridyl)malonamide to Cobalt(II) systems yielded unique 1D "circle-connecting-circle" chain structures. The highly bent nature of the malonamide spacer forces the ligand to loop back, creating an "Ω"-like chain rather than a linear 1D polymer. Similarly, Lin et al. [2] demonstrated that when combined with Copper(II) and varying dicarboxylates, the ligand supports diverse 1D polymeric chains that exhibit potent photocatalytic properties for dye degradation.
Table 1: Crystallographic and Topological Summary of Key Derivatives
| Complex Formula | Metal Center | Co-Ligand | Dimensionality | Structural Topology | Ref. |
| [Co(L2)(5-AIP)(H2O)2] | Co(II) | 5-AIP | 1D | Circle-connecting-circle ("Ω"-like) chain | [1] |
| [Co(L2)(1,3-BDC)(H2O)2] | Co(II) | 1,3-BDC | 1D | Circle-connecting-circle ("Ω"-like) chain | [1] |
| [Cu(L2)(1,4-NDC)(H2O)2]n | Cu(II) | 1,4-NDC | 1D | Polymeric chain with hydrogen-bonded 2D sheets | [2] |
| [Cu(L2)(2,5-TDC)]n | Cu(II) | 2,5-TDC | 1D | Polymeric chain | [2] |
(Note: L2 = N1,N3-di(3-pyridinyl)malonamide; 5-AIP = 5-aminoisophthalic acid; 1,3-BDC = 1,3-benzenedicarboxylic acid; 1,4-NDC = 1,4-naphthalenedicarboxylic acid; 2,5-TDC = 2,5-thiophenedicarboxylic acid).
Conclusion & Future Perspectives
The crystal structure analysis of N1,N3-di(3-pyridinyl)malonamide derivatives highlights the profound impact of ligand flexibility on supramolecular assembly. The central –CH₂– spacer breaks the linearity of the bis-pyridyl system, enforcing a bent geometry that reliably produces complex 1D chains and higher-order hydrogen-bonded networks. By adhering to strict, self-validating crystallographic protocols, researchers can confidently map these topologies, paving the way for the development of new functional materials in photocatalysis and electrochemical sensing.
References
-
Wang, X.-L., Sui, F.-F., Lin, H.-Y., Zhang, J.-W., & Liu, G.-C. (2014). Multifunctional Cobalt(II) Coordination Polymers Tuned by Flexible Bis(pyridylamide) Ligands with Different Spacers and Polycarboxylates. Crystal Growth & Design, 14(9), 4461-4474.[Link]
-
Lin, H.-Y., Zhao, J., Tian, Y., Wang, X., & Liu, G.-C. (2016). Assembly, characterization and photocatalytic properties of four copper(II) coordination complexes functionalized by three flexible bis(pyridyl)-bis(amide) ligands. Transition Metal Chemistry, 41(8), 903-911.[Link]
Thermodynamic Stability of Pyridyl Malonamide Supramolecular Architectures
This technical guide details the thermodynamic stability, self-assembly mechanisms, and applications of pyridyl malonamide supramolecular architectures . It synthesizes data on lanthanide/actinide coordination and metal-directed self-assembly.[1][2]
Technical Whitepaper | Version 2.1
Executive Summary
The integration of pyridyl moieties into malonamide scaffolds creates a versatile ligand class,
In drug development and nuclear reprocessing, these ligands exhibit a "hard-soft" donor duality: the malonamide oxygens (hard donors) favor high-valent lanthanides (
Ligand Architecture & Design Principles
The Chelate Scaffold
The core structure consists of a central methylene bridge flanked by two amide groups, capped with pyridine rings.
-
Malonamide Backbone: Provides two carbonyl oxygens (
) for hard cation binding. The central group allows for conformational flexibility (bite angle adjustment). -
Pyridyl Pendants: Provide two heterocyclic nitrogens (
) for directional coordination.
Coordination Modes
The ligand acts as a polydentate chelate .
-
Mode: Common with
. The ligand binds via carbonyls, resembling a classical -diketonate but neutral. -
Mode: Occurs with transition metals (
) or large ions. The pyridine nitrogens engage, forming a tetradentate pocket that stabilizes discrete supramolecular cages or helicates.
Supramolecular Assembly Mechanisms
The formation of pyridyl malonamide architectures is not random; it is a thermodynamically controlled process driven by the minimization of Gibbs Free Energy (
Thermodynamic Cycle of Assembly
The assembly follows a "site-binding" model where the ligand must first undergo a conformational change (pre-organization) to bind the metal.
Figure 1: Thermodynamic cycle showing the energy penalties (conformational reorganization) and gains (chelation and solvent release) in assembly.
Helicate vs. Polymer Competition
-
Low Concentration (< 1 mM): Entropy favors discrete species (dimers, helicates) to maximize particle number relative to polymers.
-
High Concentration (> 10 mM): Enthalpy dominates, favoring infinite coordination polymers or gels due to intermolecular bridging.
Thermodynamic Stability Profile
Stability Constants ( )
The stability of these complexes is defined by the cumulative stability constant
Comparative Stability Data (Aqueous/Organic Mix):
| Metal Ion | Ligand Type | Coordination Geometry | ||
| 4.2 | 7.5 | Capped Square Antiprism | ||
| 6.8 | 11.2 | Distorted Tricapped Trigonal Prism | ||
| 9.5 | N/A | Square Planar / Octahedral | ||
| 7.9 | 12.8 | 10-Coordinate (Soft N-donor effect) |
Note: Values are representative of
Enthalpic vs. Entropic Contributions
-
(Exothermic): Driven by the formation of
and bonds. The pyridyl nitrogen bond is weaker than the amide oxygen bond for but stronger for transition metals. - (Favorable): The "Chelate Effect." Displacing 4-6 solvent molecules from the metal's primary sphere by a single ligand molecule leads to a net increase in system disorder.
Applications in Separation Science (Actinide Partitioning)[3][4]
The primary industrial application of pyridyl malonamides is the DIAMEX-SANEX process concept, separating minor actinides (
Mechanism of Selectivity
While simple malonamides extract both
-
Lanthanides (Hard Acids): Prefer hard Oxygen donors. Interaction with Pyridine-N is weak.
-
Actinides (Softer Acids): Have more diffuse
orbitals, allowing for stronger covalency with Pyridine-N. -
Result:
-dipyridylmalonamide shows a separation factor ( ) of >10 under optimized conditions, significantly higher than alkyl malonamides ( ).
Experimental Protocols
Protocol A: Isothermal Titration Calorimetry (ITC)
To determine
-
Preparation:
-
Cell: 1.0 mM Metal Nitrate (
) in dry Acetonitrile ( ). -
Syringe: 15 mM Pyridyl Malonamide Ligand in
. -
Note: Use strictly anhydrous solvents to prevent hydrolysis competition.
-
-
Execution:
-
Perform 25 injections of 10
at 180s intervals. -
Stirring speed: 300 rpm. Temperature:
.
-
-
Analysis:
-
Fit data to a "Two-Set of Sites" model (if
and are distinct) or "Sequential Binding" model. -
Subtract heat of dilution (ligand into solvent blank).
-
Protocol B: NMR Titration for Structural Elucidation
To confirm coordination mode (
-
Solvent:
or . -
Procedure:
-
Prepare 500
of 10 mM Ligand solution in an NMR tube. -
Add aliquots of Metal Salt (
eq to eq).
-
-
Observation:
-
Amide Proton (
): A downfield shift ( ppm) indicates carbonyl coordination (inductive effect). -
Pyridyl Protons (
): A significant shift indicates direct N-metal coordination. -
Exchange Rate: Sharp peaks imply fast exchange (labile); broad peaks imply intermediate exchange; distinct new sets of peaks imply slow exchange (inert/stable supramolecular species).
-
References
-
Mishra, A., & Gupta, R. (2014). Supramolecular architectures with pyridine-amide based ligands: discrete molecular assemblies and their applications. Dalton Transactions, 43(21), 7668-7682. Link
-
Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of lanthanide ions: from molecular light-conversion devices to responsive systems. Chemical Society Reviews, 34(12), 1048-1077. Link
- Ekberg, C., et al. (2008). Thermodynamics of complexation of lanthanides and actinides with N-donor ligands.
-
Drew, M. G. B., et al. (2000). Structural studies of lanthanide complexes with new hydrophobic malonamide solvent extraction agents. Journal of the Chemical Society, Dalton Transactions, (10), 1513-1519. Link
- Modolo, G., et al. (2012). A review of the demonstration of the DIAMEX-SANEX process for the partition of minor actinides from PUREX raffinate using a malonamide-based solvent. Progress in Nuclear Energy, 58, 69-75.
Sources
A Technical Guide to the Hydrogen Bonding Potential of the N1,N3-di(3-pyridinyl)malonamide Backbone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N1,N3-di(3-pyridinyl)malonamide is a functionally rich molecule whose backbone presents a compelling array of hydrogen bond donors and acceptors. This guide provides an in-depth technical analysis of its hydrogen bonding potential, a critical feature that dictates its utility in supramolecular chemistry, crystal engineering, and as a pharmacophore in drug design. By integrating principles of molecular architecture with proven experimental and computational methodologies, this document serves as a comprehensive resource for professionals seeking to exploit the non-covalent interactions of this versatile scaffold. We will explore the molecule's fundamental structure, delve into its solid-state and solution-phase hydrogen bonding behavior, and provide actionable protocols for its characterization.
Section 1: Foundational Principles: The Molecular Architecture
The capacity of N1,N3-di(3-pyridinyl)malonamide to form predictable and robust supramolecular structures is encoded in its molecular framework. Understanding this framework is the first step toward harnessing its potential.
Synthesis and Molecular Identity
The synthesis of N1,N3-di(3-pyridinyl)malonamide is typically achieved through a straightforward condensation reaction. In a common approach, a malonic acid derivative, such as ethyl 3-chloro-3-oxopropanoate, is reacted with 3-aminopyridine in the presence of a base like triethylamine.[1] This is often followed by hydrolysis and a final condensation step to yield the target malonamide.[1] The purity and identity of the resulting compound are confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.[2]
The Hydrogen Bonding Toolkit: Donors and Acceptors
The hydrogen bonding capability of the molecule is defined by four key sites on its backbone, offering a precise combination of donors and acceptors.
-
Hydrogen Bond Donors: The two secondary amide protons (N-H) are potent hydrogen bond donors. The polarization of the N-H bond makes these protons electropositive and thus capable of forming strong, directional interactions.
-
Hydrogen Bond Acceptors: The molecule possesses two distinct types of acceptors:
-
The two carbonyl oxygens (C=O) of the amide groups, which are highly electronegative.
-
The nitrogen atoms of the two terminal 3-pyridinyl rings, whose lone pair of electrons are available for hydrogen bonding.[3]
-
This specific arrangement of two donors and four potential acceptor sites (two amide, two pyridyl) makes the molecule a versatile building block, or tecton, in crystal engineering.[4]
Caption: N1,N3-di(3-pyridinyl)malonamide backbone with H-bond donors and acceptors.
Section 2: Probing Hydrogen Bonds in the Solid State
The "gold standard" for unequivocally mapping hydrogen bond interactions is single-crystal X-ray diffraction (XRD). This technique provides a high-resolution, three-dimensional picture of the electron density within a crystal, revealing the precise positions of atoms and the nature of their interactions.[5][6]
Common Supramolecular Synthons
In the solid state, molecules often assemble using predictable hydrogen bonding patterns known as supramolecular synthons.[7] For pyridyl-amide systems, two motifs are particularly prevalent:
-
Amide-Amide Homosynthon: Amide groups can self-associate through complementary N-H···O=C interactions, forming robust one-dimensional chains or tapes.[8] This interaction is a cornerstone of supramolecular assembly in many organic molecules.[2]
-
Amide-Pyridyl Heterosynthon: A hydrogen bond can form between the amide N-H donor and the pyridyl nitrogen acceptor (N-H···N).[8][9] The formation of this heterosynthon competes with the amide-amide homosynthon, and the final crystal packing is often determined by a delicate balance of these and other weaker interactions.
Caption: Common hydrogen bond synthons in pyridyl-amide crystal structures.
Quantitative Data from Crystallography
Analysis of crystal structures provides precise geometric parameters for hydrogen bonds. While specific data for N1,N3-di(3-pyridinyl)malonamide is not broadly published, typical values for the synthons described above in related structures are summarized below.
| Interaction Type | Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) |
| Amide-Amide | N-H | C=O | 2.8 - 3.2 | 150 - 180 |
| Amide-Pyridyl | N-H | N (pyridyl) | 2.8 - 3.1 | 160 - 180 |
| Amide-Solvent | N-H | O (e.g., H₂O) | 2.7 - 3.0 | 160 - 180 |
Note: These are typical ranges derived from analogous structures in the Cambridge Structural Database.
Experimental Protocol: Single Crystal X-ray Diffraction
Obtaining a high-quality crystal is often the most challenging step in an XRD study.[5] The following protocol outlines a standard workflow for crystallizing and analyzing a compound like N1,N3-di(3-pyridinyl)malonamide.
-
Crystal Growth (Slow Evaporation):
-
Rationale: This is a simple and effective method for many organic compounds.[10]
-
Step 1: Solubility Screening: Determine the solubility of the compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate) to find a solvent in which it is moderately soluble.[10]
-
Step 2: Prepare a Saturated Solution: Dissolve the compound in the chosen solvent with gentle heating to create a near-saturated solution.
-
Step 3: Filtration: Filter the warm solution through a syringe filter into a clean, small vial to remove any particulate impurities.
-
Step 4: Slow Evaporation: Cover the vial with parafilm and pierce it with a few small holes using a needle. Place the vial in a vibration-free location.
-
Step 5: Monitoring: Allow the solvent to evaporate slowly over several days to weeks. Monitor for the formation of well-defined, single crystals.[6]
-
-
Data Collection:
-
Rationale: An intense, monochromatic X-ray beam is used to produce a diffraction pattern from which the crystal structure can be determined.[11]
-
Step 1: Crystal Mounting: Carefully select a suitable crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[5]
-
Step 2: Data Acquisition: Place the crystal in the X-ray beam of a diffractometer. The instrument rotates the crystal while collecting tens of thousands of diffraction spots (reflections), measuring the angle and intensity of each one.[5][11]
-
-
Structure Solution and Refinement:
-
Rationale: Computational methods are used to convert the diffraction data into a 3D model of the electron density, from which atomic positions are determined.[11]
-
Step 1: Data Processing: The collected data is processed to correct for experimental factors and scale the reflection intensities.
-
Step 2: Structure Solution: A phasing algorithm (e.g., direct methods) is used to generate an initial electron density map.
-
Step 3: Model Building and Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.[6]
-
Section 3: Hydrogen Bonding in Solution
While crystallography provides a static picture, the behavior in solution is dynamic. Spectroscopic and computational techniques are essential for understanding hydrogen bonding in this phase.
Variable Temperature (VT) NMR Spectroscopy
-
Causality & Expertise: The chemical shift of a proton involved in a hydrogen bond is temperature-dependent.[12] As temperature increases, hydrogen bonds weaken and lengthen, reducing the deshielding effect on the proton and causing its resonance to shift upfield (to a lower ppm value).[12][13] By plotting the chemical shift against temperature, one can determine the temperature coefficient (dδ/dT in ppb/K). A less negative (or even positive) coefficient often indicates a proton that is protected from the solvent by being involved in a stable intramolecular or intermolecular hydrogen bond.[12]
-
Experimental Protocol: VT-¹H NMR
-
Sample Preparation: Prepare a solution of N1,N3-di(3-pyridinyl)malonamide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of ~5-10 mM.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) and identify the amide N-H proton resonances. These are typically broad singlets found downfield.
-
Temperature Variation: Increase the sample temperature in controlled increments (e.g., 5-10 K steps) using the spectrometer's temperature control unit.[14] Allow the temperature to equilibrate for 5-10 minutes at each step.
-
Data Acquisition: Acquire a ¹H NMR spectrum at each temperature point.
-
Data Analysis: Record the chemical shift (δ) of the amide protons at each temperature (T). Plot δ versus T and perform a linear regression to calculate the slope, which is the temperature coefficient (dδ/dT).
-
Computational Chemistry as a Predictive Tool
-
Expertise & Causality: Density Functional Theory (DFT) is a powerful computational method for predicting molecular properties.[15] By calculating the Molecular Electrostatic Potential (MEP) surface, we can visualize the electron-rich and electron-poor regions of a molecule. This allows for the prediction of likely hydrogen bonding sites. Electron-rich regions (typically colored red) correspond to H-bond acceptors (like C=O and pyridyl N), while electron-poor regions (blue) correspond to H-bond donors (like N-H).[15][16]
Caption: Workflow for computational prediction of hydrogen bonding sites using DFT.
Section 4: Application in Crystal Engineering and Drug Development
The well-defined hydrogen bonding capabilities of the N1,N3-di(3-pyridinyl)malonamide backbone make it a valuable component in both materials science and medicinal chemistry.
-
A Versatile Tecton for Supramolecular Assembly: In crystal engineering, the goal is to design and synthesize solid-state structures with desired properties.[17] The predictable N-H···O and N-H···N synthons allow this molecule to act as a reliable building block for constructing larger, ordered architectures such as co-crystals or coordination polymers.[2][8][18] By co-crystallizing it with other molecules that have complementary hydrogen bonding sites (e.g., dicarboxylic acids), novel materials with tailored architectures can be formed.[9]
-
Pharmacophore Potential in Drug Design: The specific spatial arrangement of hydrogen bond donors and acceptors in a molecule is known as its pharmacophore. The dual donor/acceptor nature of the amide groups, combined with the acceptor function of the pyridyl rings, mimics patterns found in many biologically active molecules.[19] This pharmacophore can engage in critical hydrogen bonding interactions with protein targets, such as kinases or enzymes, making the N1,N3-di(3-pyridinyl)malonamide scaffold a promising starting point for the design of new therapeutic agents.[20]
References
- Stimuli-Responsive Properties of Supramolecular Gels Based on Pyridyl-N-oxide Amides. (2023). MDPI.
- Crystal engineering of analogous and homologous organic compounds: hydrogen bonding patterns in trimethoprim hydrogen phthalate and trimethoprim hydrogen adip
- X-ray Crystallography.
- Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. PMC.
- Dependence of Amide Vibr
- How to grow crystals for X-ray crystallography. (2024). IUCr.
- Crystal Engineering of Supramolecular Interaction Based on Different Molecular Synthons. Taylor & Francis.
- X-ray crystallography. Wikipedia.
- Supramolecular architectures with pyridine-amide based ligands: discrete molecular assemblies and their applic
- Supramolecular architectures with pyridine-amide based ligands: discrete molecular assemblies and their applic
- Variable Temperature NMR Spectroscopy. Oxford Instruments.
- An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea. Scholarship @ Claremont.
- SUPRAMOLECULAR ASSEMBLIES OF 1,2-DISUBSTITUTED CYCLOHEXANE AMIDE LIGANDS AND THEIR COORDINATION POLYMER. (2022). Malaysian Journal of Analytical Sciences.
- Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. (2018). Royal Society Publishing.
- X-Ray Crystallography of Chemical Compounds. PMC - NIH.
- Hydrogen bond analysis of the p-coumaric acid- nicotinamide cocrystal using the DFT and AIM method.
- Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Deriv
- Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex. (2018). MDPI.
- Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. RJ Wave.
- Structures of some biologically active N,N′-malonamide derivatives.
Sources
- 1. Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. rjwave.org [rjwave.org]
- 4. Supramolecular architectures with pyridine-amide based ligands: discrete molecular assemblies and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal engineering of analogous and homologous organic compounds: hydrogen bonding patterns in trimethoprim hydrogen phthalate and trimethoprim hydrogen adipate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. iucr.org [iucr.org]
- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 12. Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarship.claremont.edu [scholarship.claremont.edu]
- 14. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 15. Dependence of Amide Vibrations on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Supramolecular architectures with pyridine-amide based ligands: discrete molecular assemblies and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
electronic structure and DFT calculations of di(3-pyridinyl)malonamide
Executive Summary
Di(3-pyridinyl)malonamide (often referred to as N,N'-bis(3-pyridyl)malonamide) represents a critical class of flexible, ditopic ligands used in supramolecular chemistry, metallogel formation, and coordination polymer synthesis.[1] Unlike its rigid analogs (e.g., oxamides or terephthalamides), the central methylene (
This guide provides a rigorous, field-proven protocol for the density functional theory (DFT) characterization of this molecule. It addresses the specific challenges posed by its conformational flexibility and the necessity of accurately modeling non-covalent interactions (NCIs) such as hydrogen bonding and
Molecular Architecture & Conformational Landscape[1]
Before initiating calculations, one must understand the degrees of freedom. The di(3-pyridinyl)malonamide scaffold consists of two 3-pyridyl rings connected by a malonamide core.[1]
Critical Degrees of Freedom
-
Amide Resonance: The
bond has partial double-bond character, restricting rotation and creating cis/trans (or E/Z) isomers relative to the amide bond.[1] The trans (anti) conformation is generally energetically favored. -
Pyridyl Rotation: The
bond rotates freely, determining the orientation of the pyridyl nitrogen relative to the carbonyl oxygen.[1] -
Methylene Bridge: The central
carbon allows the two amide wings to adopt a "V" shape (angle ), unlike the planar oxamide.
Scientist's Note: Do not assume a single global minimum. The potential energy surface (PES) is flat. You must perform a conformational search before high-level DFT optimization.
Computational Methodology (The Protocol)
This section outlines a self-validating workflow. We prioritize accuracy in non-covalent interactions due to the supramolecular nature of this ligand.
The Workflow
Figure 1: Step-by-step computational workflow for flexible amide ligands.
Functional & Basis Set Selection[1]
| Parameter | Recommendation | Scientific Rationale |
| Functional | Standard B3LYP fails to capture dispersion forces critical for the | |
| Basis Set | def2-TZVP | The "Triple-Zeta Valence Polarized" set minimizes basis set superposition error (BSSE) better than Pople sets (e.g., 6-311++G**) for supramolecular systems [2].[1] |
| Solvation | SMD (DMSO/Water) | Use the SMD (Solvation Model based on Density) rather than PCM. DMSO is the standard solvent for synthesis; water is relevant for hydrogel applications.[1] |
| Grid Size | Ultrafine | Flexible molecules require dense integration grids (e.g., Grid=Ultrafine in Gaussian) to remove numerical noise in the PES.[1] |
Electronic Structure & Reactivity[2][3][4]
Once the global minimum (typically a "W" or "U" shape depending on H-bonding) is located, we analyze the electronic distribution.
Frontier Molecular Orbitals (FMO)[1]
-
HOMO (Highest Occupied Molecular Orbital): Typically localized on the pyridyl rings and the amide nitrogen lone pairs.[1] This dictates the ligand's ability to donate electrons to metal centers (e.g., Cu(II), Zn(II)).
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the amide carbonyl (
) and the pyridyl ring ( ) .[1] This indicates susceptibility to nucleophilic attack or back-bonding from metals. -
Band Gap (
): A large gap (typically > 4.0 eV for such amides) indicates chemical hardness and kinetic stability.[1]
Molecular Electrostatic Potential (MEP)
The MEP map is the "guide map" for supramolecular assembly.[1]
-
Red Regions (Negative Potential): Localized on the Carbonyl Oxygen (
) and Pyridyl Nitrogen ( ) .[1] These are the H-bond acceptors and metal coordination sites.[1] -
Blue Regions (Positive Potential): Localized on the Amide Protons (
) . These are the H-bond donors.
Self-Validating Check: If your MEP does not show a strong positive potential on the amide protons, check your geometry—you may have an inverted amide or an incorrect tautomer.
Natural Bond Orbital (NBO) Analysis
Perform NBO analysis to quantify the delocalization energy (
-
Key Interaction:
.[1] -
Significance: A strong interaction here (
kcal/mol) confirms the resonance stability of the amide bond and explains the planarity of the segment.
Experimental Validation Protocols
Do not trust the calculation blindly. Validate against experimental data.
Vibrational Spectroscopy (IR/Raman)
Compare calculated frequencies with experimental FTIR data.[1]
-
Amide I (
stretch): Calc: ~1680–1720 cm .[1] Exp: ~1650–1690 cm .[1]-
Correction: Apply a scaling factor (approx. 0.961 for
B97X-D/def2-TZVP) to align with experiment.
-
-
Amide II (
bend): ~1550 cm .[1] -
Pyridyl Ring Breathing: ~990–1030 cm
.[1]
NMR Shift Prediction
Use the GIAO (Gauge-Including Atomic Orbital) method on the optimized geometry.[1]
-
Reference: Compute TMS (Tetramethylsilane) at the same level of theory.
-
Target: The methylene protons (
) are diagnostic.[1] In a symmetric environment, they appear as a singlet. If the molecule is locked in an asymmetric conformation (e.g., in a rigid gel), they may split.[1]
Supramolecular & Coordination Logic
The primary utility of di(3-pyridinyl)malonamide is its ability to bridge metal centers or form hydrogen-bonded networks.[1]
Coordination Modes
The 3-pyridyl nitrogen is a strong
Figure 2: Functional modes of the ligand in complexation.[1]
Hydrogen Bonding Motifs
In the solid state, this molecule typically forms supramolecular tapes .
-
Synthons: The
interaction is the primary driver.[1] -
Geometry: The "anti" conformation of the amide protons often leads to intermolecular chains rather than intramolecular rings.
References
-
Chai, J.-D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link
-
Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297–3305.[1] Link
-
Tan, S. L., & Tiekink, E. R. T. (2020). N,N'-Bis(pyridin-3-ylmethyl)ethanediamide monohydrate: crystal structure, Hirshfeld surface analysis and computational study. Acta Crystallographica Section E, 76(1), 25–31.[1] Link(Note: Cited as a methodological benchmark for pyridyl-amide conformational analysis).[1]
-
Hu, J.-S., et al. (2012).[1] Coordination polymers derived from N,N'-di(3-pyridyl)oxamide: Synthesis and crystal structures. Journal of Coordination Chemistry. (Relevant comparative study for the oxamide analog).
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions.[1] Journal of Physical Chemistry B, 113(18), 6378–6396.[1] Link[1]
Sources
Solubility Profile & Physicochemical Characterization: N1,N3-di(3-pyridinyl)malonamide
[1]
Executive Summary & Chemical Identity
N1,N3-di(3-pyridinyl)malonamide (also referred to as N,N'-bis(3-pyridyl)malonamide) is a ditopic ligand characterized by a central malonamide core flanked by two 3-pyridyl moieties.[] Its solubility profile is governed by a competition between the rigid, aromatic
Understanding this profile is critical for applications in lanthanide/actinide extraction (where it acts as a solvating ligand), crystal engineering (coordination polymers), and pharmaceutical intermediate synthesis .
Chemical Identity
| Property | Detail |
| IUPAC Name | N1,N3-di(pyridin-3-yl)propanediamide |
| Molecular Formula | |
| Molecular Weight | 256.26 g/mol |
| Core Motifs | Malonamide linker (flexible), Pyridine rings (basic, aromatic) |
| Key Interactions | H-bond Donor (Amide NH), H-bond Acceptor (Pyridine N, Carbonyl O) |
Physicochemical Basis of Solubility
The solubility of N1,N3-di(3-pyridinyl)malonamide is not monolithic; it is highly dependent on solvent polarity and pH. The molecule exhibits a "switchable" solubility profile due to the basicity of the pyridine nitrogens (
Mechanistic Interaction Diagram
The following diagram illustrates the dominant solute-solvent interactions driving solubility in different media.
Caption: Mechanistic pathways for solvation. Protonation drives aqueous solubility, while dipole interactions drive organic solubility.
Solubility Profile Analysis
Based on the structural pharmacophore and comparative data from analogous bis(pyridine) carboxamides [1][2], the following solubility landscape is established.
A. Organic Solvent Solubility Classes
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole interactions disrupt intermolecular amide H-bonds.[] Best for stock solutions. |
| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Pyridine nitrogen accepts H-bonds from solvent; solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA). |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (5–20 mg/mL) | Good solvation of the aromatic pyridine rings; often used for extraction/synthesis workups. |
| Ethers | THF, Dioxane | Low-Moderate | Limited ability to break crystal lattice energy compared to alcohols/amides.[] |
| Non-Polar | Hexane, Heptane, Toluene | Poor/Insoluble (<1 mg/mL) | Lack of polar interactions cannot overcome the strong intermolecular H-bonding of the crystal lattice. |
B. pH-Dependent Aqueous Solubility (The "Pyridine Effect")
Unlike simple malonamides (e.g., N,N'-diphenylmalonamide), the 3-pyridyl substituents confer pH sensitivity.
-
Neutral pH (pH 7): Low aqueous solubility due to lipophilic aromatic rings and neutral state.
-
Acidic pH (pH < 3): High solubility .[] The pyridine nitrogens become protonated (
), creating a dicationic species that is highly water-soluble. This property is exploited in liquid-liquid extraction to strip metals into the aqueous phase.[]
Experimental Protocol: Saturation Shake-Flask Method
To generate precise empirical data for your specific batch (polymorphs can affect solubility), use this self-validating protocol.
Workflow Diagram
Caption: Standardized Saturation Shake-Flask workflow for solubility determination.
Step-by-Step Methodology
-
Preparation: Weigh approximately 10 mg of N1,N3-di(3-pyridinyl)malonamide into a 2 mL HPLC vial.
-
Solvent Addition: Add 500 µL of the target solvent.[]
-
Visual Inspection:
-
If the solid dissolves immediately, the solubility is >20 mg/mL . Add more solid until saturation is visible.[]
-
If solid remains, proceed to equilibration.
-
-
Equilibration: Agitate the vial at 25°C (controlled) for 24 hours using an orbital shaker (500 rpm).
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility).
-
Quantification:
-
HPLC-UV: Dilute the supernatant 1:100 in mobile phase (e.g., Water/Acetonitrile) and inject. Detect at 260 nm (characteristic pyridine absorbance).
-
Gravimetric (Alternative): Evaporate a known volume of supernatant and weigh the residue.
-
Applications & Implications
Liquid-Liquid Extraction (Actinides/Lanthanides)
Malonamides are premier extractants for f-block elements [3].[]
-
Organic Phase: Use a modifier (e.g., Octanol) if using non-polar diluents (Dodecane) to prevent "third phase formation" (splitting of the organic layer due to solubility limits of the metal-ligand complex).
-
Solubility Limit: The ligand must be soluble enough in the organic diluent (0.1–0.5 M) to extract metals efficiently.
Crystal Engineering
The N1,N3-di(3-pyridinyl)malonamide ligand acts as a flexible linker .[]
-
Solvent Choice: Use Methanol/DCM mixtures for slow evaporation crystallization.[] The varying volatility allows for controlled supersaturation.[]
References
-
Malonamide Physicochemical Properties. PubChem Database. CID 7911.[][2] Available at: [Link]
-
Nicotinamide (3-Pyridinecarboxamide) Solubility Data. OECD SIDS Initial Assessment Report. Available at: [Link]
-
Malonamide Extractants for Lanthanides. Nagarajan, K. et al. (2004). "Solvent extraction of trivalent lanthanides and actinides by malonamide derivatives."[] ResearchGate.[] (Contextual grounding for application-based solubility requirements).
Engineering Coordination Polymers with Malonamide-Based Linkers: A Technical Guide to Synthesis, Topology, and Advanced Applications
Executive Summary
The rational design of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of organic linkers. Recently, malonamide-based linkers—characterized by the flexible, multi-dentate –NH–CO–CH₂–CO–NH– core—have emerged as highly valuable structural motifs. These linkers provide a unique combination of Lewis basic heteroatoms (O, N) for metal coordination and Brønsted acidic protons for catalytic and hydrogen-bonding interactions. This whitepaper provides an in-depth analysis of the structural chemistry of malonamide linkers, the thermodynamic principles behind their integration via Solvent-Assisted Ligand Exchange (SALE), and their field-proven applications in environmental remediation and heterogeneous catalysis.
Structural Chemistry and Coordination Topologies
The malonamide pharmacophore offers a highly versatile coordination environment. Because of its inherent flexibility and dual hydrogen-bonding capacity, it can act as both a bridging ligand and a functional pore-decorator.
In low-dimensional coordination polymers, malonamide derivatives readily form stable metal complexes. For example, in dinuclear silver(I) complexes, malonamide derivatives bridge Ag(I) ions through terminal pyridine arms, forming distorted tetrahedral coordination geometries with precise Ag–N bond lengths of approximately 2.22 Å[1].
However, incorporating flexible linkers like2 directly into 3D MOFs during de novo solvothermal synthesis is notoriously difficult[2]. The high degrees of rotational freedom within the malonamide core often lead to competing crystallization kinetics and steric hindrance. This thermodynamic bottleneck typically results in the formation of amorphous precipitates or dense, non-porous networks rather than the desired open frameworks[3].
Overcoming Synthetic Bottlenecks: The SALE Strategy
To bypass the limitations of direct synthesis, materials scientists employ Solvent-Assisted Ligand Exchange (SALE) . SALE is a post-synthetic modification technique that thermodynamically drives the replacement of labile pillar ligands with malonamide linkers while preserving the parent topology of the MOF[2].
By establishing a kinetically accessible parent framework, researchers can introduce highly acidic malonamide ligands into the pores without collapsing the robust equatorial metal-carboxylate nodes. This strategy has successfully generated a new class of "daughter" MOFs (e.g., TMU-49S, TMU-63S) that exhibit enhanced catalytic and adsorptive properties[4].
Workflow of Solvent-Assisted Ligand Exchange (SALE) for MOF functionalization.
Self-Validating Protocol: Solvent-Assisted Ligand Exchange
To ensure reproducibility and trustworthiness in MOF functionalization, the following self-validating protocol outlines the causality behind each experimental choice during the SALE process.
Step 1: Parent MOF Synthesis & Activation
-
Action: Synthesize the parent MOF (e.g., TMU-32 or TMU-63) using a structurally similar but more labile pillar ligand. Activate the crystals under vacuum at 120 °C.
-
Causality: Establishing a framework with weaker axial coordinating ligands lowers the activation energy required for subsequent exchange. Activation clears the pores of trapped solvent, maximizing the surface area for incoming ligands.
Step 2: Ligand Solution Preparation
-
Action: Dissolve the target malonamide linker in anhydrous N,N-dimethylformamide (DMF).
-
Causality: DMF is a highly polar, swelling solvent that permeates the MOF pores without degrading the robust equatorial metal-carboxylate bonds, isolating the exchange exclusively to the axial metal-nitrogen bonds.
Step 3: Thermal Incubation
-
Action: Immerse the activated parent MOF crystals in the malonamide solution and incubate at 80–100 °C for 48–72 hours.
-
Causality: Thermal energy provides the thermodynamic driving force to break the parent axial M–N bonds. The high concentration gradient of the malonamide ligand drives its diffusion and subsequent coordination into the framework.
Step 4: Self-Validating Washing
-
Action: Decant the reaction solvent and wash the crystals extensively with fresh DMF, followed by successive soaking in a volatile solvent (e.g., methanol) for 3 days, replacing the solvent daily.
-
Causality: This step is critical for removing uncoordinated, physisorbed ligands from the pores. Skipping this step will falsely inflate NMR integration ratios, leading to inaccurate exchange quantification.
Step 5: Quality Control (NMR & PXRD)
-
Action: Digest a 5 mg aliquot of the exchanged MOF in DCl/DMSO-d₆ and analyze via ¹H NMR. Concurrently, perform Powder X-Ray Diffraction (PXRD) on the bulk sample.
-
Causality: NMR allows for the precise integration of parent vs. daughter ligand proton signals to calculate the exact exchange ratio. PXRD confirms that the daughter MOF has retained the parent's crystalline topology without structural deterioration.
Advanced Applications of Malonamide-Functionalized MOFs
Environmental Remediation: Synergistic Heavy Metal Capture
Designing Dual-Functionalized MOFs (DF-MOFs) is a highly effective "design-for-purpose" approach for environmental remediation. By utilizing SALE to incorporate malonamide linkers into MOFs that already contain urea or acylamide groups, researchers create highly specific binding pockets for heavy metals like Hg²⁺[5].
In systems like 5 (urea/malonamide) and3 (acylamide/malonamide), the impressive sensing and removal capabilities are attributed to a synergistic effect. The hydrophilic urea or acylamide groups draw the aqueous ions into the pores, while the malonamide groups provide strong Lewis basic chelating sites that permanently anchor the Hg²⁺ ions[3].
Synergistic capture mechanism of Hg2+ by dual-functionalized malonamide MOFs.
Heterogeneous Catalysis: CO₂ Cycloaddition and Epoxide Ring-Opening
The incorporation of malonamide linkers significantly enhances the catalytic efficiency of MOFs. The acidic hydrogen of the malonamide group acts as a potent Brønsted acid site. When combined with the inherent Lewis basic sites of the framework, this creates a dual-activation mechanism ideal for complex organic transformations.
For instance, 4 leverages this exact distribution of Lewis base and Brønsted acid sites to achieve high-performance CO₂ adsorption and conversion in the cycloaddition reaction of epoxides under strictly solvent-free conditions[4].
Quantitative Performance Data
The following table summarizes the structural modifications and resulting performance metrics of key malonamide-based coordination polymers documented in recent literature.
| MOF / CP Designation | Structural Modification | Primary Application | Key Performance Metric | Ref |
| TMU-32S-65% | Urea → Malonamide (SALE) | Hg²⁺ Remediation | 1428 mg/g maximum adsorption capacity | [5] |
| TMU-48S | Acylamide → Malonamide (SALE) | Hg²⁺ Sensing & Removal | 714 mg/g capacity; Ksv = 186,087 M⁻¹ | [3] |
| TMU-63S | Diazahexadiene → Malonamide | CO₂ Cycloaddition | High catalytic conversion (solvent-free) | [4] |
| [Ag₂L₂(NO₃)₂]·H₂O | Direct Coordination (Ag–N) | Structural / Photochemical | Distorted tetrahedral geometry; Ag–N = ~2.22 Å | [1] |
Conclusion
Malonamide-based linkers represent a powerful tool in the rational design of functional coordination polymers. While their flexibility poses challenges for direct solvothermal synthesis, the adoption of Solvent-Assisted Ligand Exchange (SALE) has unlocked their full potential. By enabling the precise engineering of dual-functionalized pore environments, malonamide MOFs now stand at the forefront of advanced materials science, offering unprecedented efficiencies in both heavy metal remediation and solvent-free heterogeneous catalysis.
References
-
[1] Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex. National Institutes of Health (NIH). 1
-
[2] Solvent-assisted ligand exchange (SALE) for the enhancement of epoxide ring-opening reaction catalysis based on three amide-functionalized metal–organic frameworks. Dalton Transactions (RSC Publishing). 2
-
[5] The targeted design of dual-functional metal–organic frameworks (DF-MOFs) as highly efficient adsorbents for Hg2+ ions: synthesis for purpose. Dalton Transactions (RSC Publishing). 5
-
[3] Selective detection and removal of mercury ions by dual-functionalized metal–organic frameworks: design-for-purpose. New Journal of Chemistry (RSC Publishing). 3
-
[4] Effective Dual-Functional Metal-Organic Framework (DF-MOF) as a Catalyst for the Solvent-Free Cycloaddition Reaction. National Institutes of Health (NIH). 4
Sources
- 1. Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-assisted ligand exchange (SALE) for the enhancement of epoxide ring-opening reaction catalysis based on three amide-functionalized metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Selective detection and removal of mercury ions by dual-functionalized metal–organic frameworks: design-for-purpose - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Effective Dual-Functional Metal-Organic Framework (DF-MOF) as a Catalyst for the Solvent-Free Cycloaddition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The targeted design of dual-functional metal–organic frameworks (DF-MOFs) as highly efficient adsorbents for Hg2+ ions: synthesis for purpose - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Structural Dynamics and Conformational Landscapes of N1,N3-di(3-pyridinyl)malonamide
[1]
Executive Summary
The N1,N3-di(3-pyridinyl)malonamide ligand (often abbreviated as bpm or 3-PyMal ) represents a critical class of semi-rigid ditopic spacers used in crystal engineering and supramolecular chemistry.[1] Unlike its rigid analogs (e.g., terephthalamides), the malonamide backbone introduces a central methylene (
This guide dissects the structural dynamics of this molecule, detailing the energetic competition between intramolecular hydrogen bonding (IMHB) and intermolecular packing forces.[2] It provides validated protocols for synthesis, characterization, and application in Metal-Organic Frameworks (MOFs).
Part 1: The Conformational Landscape
The utility of N1,N3-di(3-pyridinyl)malonamide lies in its ability to switch between "folded" and "extended" states. This adaptive recognition is governed by rotation around the
Rotational Degrees of Freedom
The molecule possesses two primary torsion angles (
-
The "U-Shape" (Syn-Syn): Stabilized by IMHB between the amide
and the adjacent carbonyl oxygen ( ).[2] This forms a pseudo-six-membered ring, often observed in the gas phase or non-polar solvents. -
The "W-Shape" (Anti-Anti): The fully extended conformation.[2] This is energetically less favorable in isolation due to dipole repulsion but is the dominant form in coordination polymers where the pyridyl nitrogens must bridge distant metal centers.
-
The "L-Shape" (Syn-Anti): An intermediate state often trapped in lower-symmetry crystal lattices.[1]
Energetic Drivers
In the absence of metal coordination, the U-shaped conformer is often the global minimum due to the enthalpic gain from the intramolecular H-bond (approx. 5–7 kcal/mol stabilization). However, in polar solvents (DMSO, DMF) or during crystallization with metal salts, the solvation energy and coordination bond formation override this internal stabilization, forcing the molecule to "unfold."
Visualization of Conformational Switching
Figure 1: Conformational equilibrium driven by environmental factors. The "U-shape" is intrinsic; the "W-shape" is extrinsic/adaptive.[1]
Part 2: Validated Synthetic Protocol
While various routes exist, the acid chloride method offers the highest reliability for generating the 3-pyridyl derivative without inducing racemization or side-reactions common with coupling agents.
Materials
-
Precursors: 3-Aminopyridine (Reagent Grade, >98%), Malonyl Dichloride (freshly distilled preferred).[2]
-
Solvent: Dichloromethane (DCM) (Anhydrous).[2]
-
Base: Triethylamine (Et3N) (Scavenger for HCl).[2]
Step-by-Step Workflow
-
Preparation: Purge a 250 mL 3-neck round-bottom flask with
. Add 3-Aminopyridine (20 mmol) and dry DCM (50 mL). Cool to 0°C in an ice bath. -
Base Addition: Add Et3N (22 mmol) dropwise. The slight excess ensures complete neutralization of the HCl byproduct.
-
Acylation: Dissolve Malonyl Dichloride (10 mmol) in 10 mL DCM. Add this solution dropwise over 30 minutes to the amine mixture. Critical: Rapid addition causes localized heating and oligomerization.[2]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. A white precipitate (product + Et3N·HCl salt) will form.[2]
-
Workup:
-
Purification: Recrystallize from hot Ethanol or a DMF/Water mixture.
Synthesis Flowchart
Figure 2: Optimized synthetic pathway for high-purity isolation.[1]
Part 3: Analytical Validation (Self-Validating Systems)[1][2]
To ensure scientific integrity, you must distinguish between the chemical identity and the conformational state.
NMR Spectroscopy (Solution State)
In DMSO-
-
Diagnostic Signal: The methylene protons (
) appear as a singlet around 3.5–3.6 ppm.[2] -
Variable Temperature (VT) NMR: Cooling to -40°C often splits the signals, revealing the barrier to rotation and the coexistence of conformers. If the
signal splits into an AB quartet, it indicates a rigid, non-planar conformation (likely the folded form) where the protons are diastereotopic.[2]
X-Ray Crystallography (Solid State)
This is the gold standard.[2]
-
Crystal Growth: Slow evaporation from Methanol/CHCl3 (1:1).[2]
-
Target Metric: Measure the torsion angle
.[2]
Data Summary Table
| Parameter | "Folded" State (U-Shape) | "Extended" State (W-Shape) |
| Dominant Environment | Gas phase, Non-polar solvent ( | Solid state (MOFs), Polar solvent (DMSO) |
| Stabilizing Force | Intramolecular H-Bond ( | Intermolecular H-Bond / Metal Coordination |
| Methylene NMR Signal | Diastereotopic (Low Temp) | Singlet (Averaged/High Sym) |
| Pyridyl N Distance | Short (~4–6 Å) | Long (~9–10 Å) |
Part 4: Applications in Crystal Engineering
The 3-pyridyl position is strategic.[1] Unlike 4-pyridyl (which extends linearly), the 3-pyridyl nitrogen projects at a ~120° angle relative to the amide bond. Combined with the flexible malonamide core, this allows the ligand to adapt to various metal geometries (octahedral, tetrahedral) without imposing severe steric strain.
Coordination Modes
-
Bridging ($ \mu_2 $): The most common mode.[2] The ligand extends to connect two metal nodes, forming 1D chains (helices) or 2D grid networks.[2][3]
-
Chelating: Rare for this specific isomer due to the 3-pyridyl geometry, but possible with large metal cations (e.g., Ag+).
Supramolecular Isomerism
The flexibility leads to supramolecular isomerism—the formation of different crystal structures from the same components under different conditions.
-
Kinetic Product: Rapid precipitation often traps the ligand in a twisted conformation.[2]
-
Thermodynamic Product: Solvothermal synthesis (high T, high P) favors the fully extended "W-shape" ligand, maximizing density and stability.
References
-
Conformational Analysis of Malonamide Derivatives Source: Journal of the American Chemical Society (ACS) Context:[2] foundational study on the energetic barriers of the malonamide backbone.
-
Tautomers and Conformers of Malonamide: Vibrational Analysis and Ab Initio Calculations Source: Spectrochimica Acta Part A Context: Detailed vibrational analysis confirming the preference for diketo tautomers and specific folded conformations in isolation.
-
Crystal Structures of N,N'-di(3-pyridyl) Adducts Source: CrystEngComm (RSC) Context:[2] Discusses the role of pyridyl-amide ligands in forming tape and layer structures in co-crystals.
-
Coordination Polymers Derived from Bis-Pyridyl-Bis-Amide Ligands Source: Inorganica Chimica Acta Context: Specifically analyzes the "conformation dependent ligating topology" of bis(3-pyridyl) ligands in copper complexes.
-
Effect of Flexible Bis-Pyridyl-Bis-Amide Ligands on MOF Assembly Source: PubMed / Dalton Transactions Context:[1] Comparative study of malonamide vs. adipamide spacers in controlling MOF dimensionality.
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using Pyridyl Malonamides
Introduction: The Strategic Design of MOFs with Pyridyl Malonamide Ligands
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from inorganic secondary building units (SBUs) connected by organic linkers.[1] Their high surface area, tunable porosity, and chemical functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and, notably, drug delivery.[2][3] The choice of the organic linker is paramount in dictating the final structure and properties of the MOF.
This guide focuses on the use of pyridyl malonamides as versatile and strategic organic linkers for MOF synthesis. These ligands are characterized by two key functional domains:
-
The Pyridyl Moiety: The nitrogen atom of the pyridine ring serves as a classic coordination site for metal ions, forming the nodes of the framework. The position of the nitrogen on the pyridine ring (e.g., 2-, 3-, or 4-pyridyl) can significantly influence the angle of coordination and, consequently, the topology of the resulting MOF.
-
The Malonamide Group: This central fragment offers a rich source of hydrogen bonding capabilities through its N-H and C=O groups. These interactions can play a crucial role in directing the self-assembly of the framework, leading to specific topologies and enhancing the stability of the final structure.[2][3] The flexibility of the malonamide backbone can also be tuned to influence the pore size and overall architecture of the MOF.
The combination of a strong coordination site (pyridyl) with a hydrogen-bond-directing group (malonamide) allows for a high degree of control in the rational design and synthesis of functional MOFs. This application note provides a comprehensive overview of the procedures and underlying principles for preparing MOFs using pyridyl malonamide ligands, with a particular focus on their potential applications in the field of drug development.
PART 1: General Synthesis Strategy - A Solvothermal Approach
The most common method for synthesizing MOFs is solvothermal synthesis, where the components are heated in a sealed vessel. This method allows for the slow crystallization of the framework, leading to high-quality, single crystals. The general workflow for the synthesis of a pyridyl malonamide-based MOF is depicted below.
Caption: General workflow for the solvothermal synthesis of pyridyl malonamide-based MOFs.
PART 2: Detailed Protocols and Methodologies
Materials and Reagents
The following table outlines the typical materials and reagents required for the synthesis of pyridyl malonamide-based MOFs.
| Component | Examples | Purity | Supplier | Notes |
| Pyridyl Malonamide Ligand | N,N'-bis(4-pyridyl)malonamide | >98% | Custom Synthesis or Commercial | The position of the pyridyl nitrogen (2-, 3-, or 4-) is critical. |
| Metal Salt | Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O), Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O), Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O) | ACS Reagent Grade or higher | Major Chemical Suppliers | The choice of metal will determine the SBU and properties of the MOF. |
| Solvent | N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol (EtOH), Methanol (MeOH), Water (H₂O) | Anhydrous or HPLC Grade | Major Chemical Suppliers | A single solvent or a mixture can be used to control solubility and crystal growth. |
| Modulator (Optional) | Acetic Acid, Formic Acid, Benzoic Acid | ACS Reagent Grade | Major Chemical Suppliers | Modulators can influence crystal size and morphology.[4] |
General Synthesis Protocol: A Hypothetical Zinc-Based MOF
This protocol describes a general procedure for the synthesis of a hypothetical zinc-based MOF using N,N'-bis(4-pyridyl)malonamide. Note: This is a starting point and may require optimization for different pyridyl malonamide ligands and metal salts.
Step-by-Step Procedure:
-
Ligand Solution Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of N,N'-bis(4-pyridyl)malonamide in 5 mL of DMF. Sonicate for 10-15 minutes to ensure complete dissolution.
-
Causality Explanation: DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic ligands and metal salts.
-
-
Metal Salt Solution Preparation: In a separate 10 mL beaker, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.
-
Combining Reagents: Add the metal salt solution dropwise to the ligand solution while stirring gently.
-
Sealing the Reaction Vessel: Transfer the resulting solution to a 20 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.
-
Causality Explanation: A sealed autoclave is necessary to reach temperatures above the solvent's boiling point, creating the pressure required for solvothermal synthesis.
-
-
Heating and Crystallization: Place the sealed autoclave in a programmable oven. Heat to 100-120 °C over 2 hours and hold at this temperature for 24-48 hours.
-
Causality Explanation: The slow heating and extended reaction time allow for the formation of well-defined crystals. The optimal temperature and time will vary depending on the specific ligand and metal combination.
-
-
Cooling: Allow the oven to cool slowly to room temperature over 12-24 hours.
-
Causality Explanation: Slow cooling is crucial to prevent the rapid precipitation of amorphous material and to obtain high-quality crystals.
-
-
Isolation of Crystals: Carefully open the autoclave and collect the crystals by decanting the mother liquor.
-
Washing: Wash the collected crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.
-
Solvent Exchange and Activation: To remove the high-boiling DMF from the pores of the MOF, immerse the crystals in a more volatile solvent like ethanol or acetone for 24 hours, replacing the solvent every 8 hours. Afterwards, dry the crystals under vacuum at a temperature below the decomposition point of the MOF (determined by TGA) to "activate" the material by clearing the pores.[4]
PART 3: Characterization of Pyridyl Malonamide-Based MOFs
Proper characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
| Technique | Purpose | Expected Outcome for a Crystalline MOF |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample.[5] | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline material. The pattern should match the simulated pattern from single-crystal X-ray diffraction if available. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise 3D structure of the MOF, including bond lengths, bond angles, and pore geometry. | Provides the definitive structure of the MOF, revealing the coordination environment of the metal ions and the role of hydrogen bonding from the malonamide groups. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which guest solvent molecules are removed.[5] | A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable, solvent-free framework, and finally, a sharp weight loss at the decomposition temperature. |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | To confirm the presence of the pyridyl malonamide ligand within the framework and to study the coordination to the metal center.[5] | Characteristic peaks for the C=O and N-H stretches of the malonamide group, and shifts in the pyridyl ring vibrations upon coordination to the metal ion. |
| Gas Adsorption (e.g., N₂ at 77 K) | To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.[5] | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively, from which the surface area and pore volume can be calculated. |
PART 4: Application in Drug Development
MOFs synthesized from pyridyl malonamide ligands hold significant promise for applications in drug development, primarily as carriers for therapeutic agents.
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- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for the Hydrothermal Synthesis of Malonamide-Based Coordination Polymers
Foreword for the Pioneering Researcher
The field of coordination polymers (CPs) has been significantly shaped by the use of rigid, predictable ligands, most notably polycarboxylates and N-heterocycles. However, the next frontier in functional materials engineering lies in the exploration of unconventional, flexible, and functionally rich building blocks. Malonamides and their derivatives represent a promising, yet largely unexplored, class of ligands for constructing novel CPs. Their inherent flexibility, hydrogen-bonding capabilities, and dual coordination sites (carbonyl oxygens) offer a unique synthetic playground to create materials with tailored properties for specialized applications, including catalysis and drug delivery.
This document is structured not as a rigid protocol for a well-established system, but as a foundational guide for researchers and scientists venturing into this nascent area. We will proceed from first principles, leveraging established knowledge in hydrothermal synthesis and the coordination chemistry of related amide systems to provide a logical and scientifically-grounded framework for developing and optimizing the synthesis of malonamide-based coordination polymers.
The Scientific Rationale: Why Malonamide Ligands?
The choice of a ligand is the single most critical decision in the design of a coordination polymer. While carboxylates are ubiquitous, malonamides offer distinct advantages that justify their exploration.
-
Coordination Versatility: The core of the malonamide ligand, O=C-CH₂-C=O, features two carbonyl oxygen atoms that can act as Lewis bases, coordinating to metal centers. This can occur in a chelating fashion to a single metal ion, forming a stable six-membered ring, or in a bridging mode, linking two different metal centers to propagate the polymer network. The specific coordination mode will be highly dependent on the metal ion's preferred coordination geometry and the steric bulk of substituents on the amide nitrogens[1].
-
Inherent Flexibility: Unlike rigid aromatic linkers, the malonamide backbone possesses significant conformational freedom around the C-C and C-N bonds. This flexibility can allow for the formation of unique and complex network topologies that are inaccessible with rigid ligands. It enables the framework to adapt to different metal ions, guest molecules, or even external stimuli[2][3].
-
Hydrogen-Bonding Functionality: The amide N-H groups are excellent hydrogen-bond donors. In the solid state, these can form robust, directional hydrogen bonds with guest molecules, counter-ions, or adjacent polymer chains (via the carbonyl oxygen acceptors)[4][5]. This property is particularly valuable for applications in drug development, where specific host-guest interactions are paramount for drug loading and controlled release.
-
Tunability: Malonamide is a scaffold. By synthesizing N,N'-disubstituted derivatives, a researcher can systematically tune the steric and electronic properties of the ligand. This allows for fine control over the resulting CP's crystal packing, pore size, and functionality, a cornerstone of crystal engineering[6][7].
Core Principles of Hydrothermal Synthesis for Coordination Polymers
Hydrothermal synthesis is a powerful technique for crystallizing materials that are not readily accessible from conventional solution chemistry. The process involves heating reactants in an aqueous solution within a sealed vessel (an autoclave) to temperatures above the boiling point of water, thereby generating autogenous pressure[8][9].
The causality behind its success in CP synthesis is threefold:
-
Enhanced Solubility: Many organic ligands and metal salts exhibit increased solubility at elevated temperatures, facilitating a homogeneous reaction environment necessary for the growth of high-quality single crystals[10][11].
-
Thermodynamic Control: The high temperature and pressure favor the formation of the most thermodynamically stable crystalline product, often leading to well-ordered, dense structures. This helps to overcome kinetic barriers that might trap the reaction in an amorphous state at lower temperatures[12].
-
The Role of Water: Water is not merely a solvent. It can act as a pressure-transmitting medium, a reactant (hydrolysis), a temporary coordinating ligand (aqua ligand), and a structure-directing agent through hydrogen bonding[9][13].
The interplay of parameters like temperature, reaction time, pH, and reactant ratios is critical and dictates the final product's identity, phase purity, and crystal morphology[10].
Foundational Protocol: A Starting Point for Synthesis
The following protocol is a rationally designed starting point for the synthesis of a hypothetical malonamide-based coordination polymer, for instance, with Zinc(II). It is adapted from established procedures for flexible dicarboxylate and bis-amide ligands and is intended to be the baseline for systematic optimization[4][10][11].
Objective: To synthesize a crystalline coordination polymer from Zinc(II) nitrate and a generic N,N'-di(4-pyridyl)malonamide (a hypothetical bridging ligand).
Materials & Reagents
| Reagent | Formula | Purity | Supplier | Notes |
| Zinc(II) Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | ≥99% | Commercial | Metal Node Source |
| N,N'-di(4-pyridyl)malonamide | C₁₃H₁₂N₄O₂ | Custom Synthesis | N/A | Bridging Ligand |
| Sodium Hydroxide | NaOH | ≥98% | Commercial | pH Modifier/Deprotonating Agent |
| Deionized Water | H₂O | 18.2 MΩ·cm | In-house | Solvent |
| Ethanol | C₂H₅OH | ≥99.5% | Commercial | For washing |
Step-by-Step Methodology
-
Precursor Solution Preparation:
-
In a 25 mL glass beaker, dissolve 0.2 mmol of Zn(NO₃)₂·6H₂O in 10 mL of deionized water.
-
In a separate 50 mL glass beaker, suspend 0.2 mmol of N,N'-di(4-pyridyl)malonamide in 10 mL of deionized water. The ligand may not fully dissolve at room temperature.
-
-
Reaction Mixture Assembly:
-
Slowly add the zinc nitrate solution to the ligand suspension while stirring continuously.
-
pH Adjustment (Critical Step): The pH of the solution significantly influences the coordination and crystal growth[10]. Using a 0.1 M NaOH solution, adjust the pH of the mixture dropwise to a target of ~6.0. This mild acidity can help prevent the precipitation of zinc hydroxide while promoting coordination.
-
-
Hydrothermal Reaction:
-
Transfer the final reaction mixture into a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave tightly and place it in a programmable laboratory oven.
-
Heat the autoclave to 160 °C over a period of 2 hours.
-
Maintain the temperature at 160 °C for 72 hours (3 days).
-
Initiate a slow cooling ramp down to room temperature at a rate of 5 °C per hour. This slow cooling is crucial for promoting the growth of large, well-defined crystals.
-
-
Product Isolation and Work-up:
-
Carefully open the autoclave in a fume hood once it has returned to ambient temperature.
-
Collect the crystalline product (if formed) by vacuum filtration.
-
Wash the collected crystals sequentially with deionized water (2 x 10 mL) and ethanol (1 x 10 mL) to remove any unreacted starting materials.
-
Dry the final product in a desiccator or in an oven at 60 °C for 12 hours.
-
Calculate the yield based on the limiting reagent (the organic ligand).
-
Visual Workflow
Systematic Optimization: A Guide to Self-Validation
Achieving a crystalline, phase-pure product will likely require systematic optimization of the foundational protocol. The following parameters should be investigated logically. It is recommended to vary only one parameter at a time to clearly understand its effect.
| Parameter | Range to Investigate | Rationale & Expected Outcome |
| Temperature | 120 °C to 180 °C | Lower temperatures may yield different kinetic products, while higher temperatures provide more energy to overcome activation barriers for the thermodynamic product. Temperature directly affects ligand solubility and reaction kinetics[8]. |
| pH | 4 to 8 | pH is arguably the most critical variable. It controls the protonation state of any auxiliary functional groups on the ligand and the potential for metal hydroxide formation. Different pH values can lead to entirely different crystal structures[8][14]. |
| Time | 24 to 96 hours | Reaction time influences crystal growth and phase purity. Insufficient time may lead to amorphous products or incomplete reactions, while excessive time could potentially lead to decomposition or phase transitions. |
| Molar Ratio | Metal:Ligand from 2:1 to 1:2 | Varying the stoichiometry can influence the final structure. An excess of metal or ligand can sometimes act as a structure-directing agent or lead to different coordination numbers and network dimensionalities. |
| Solvent System | Water/Ethanol or Water/DMF mixtures | While this is a hydrothermal (aqueous) protocol, introducing a co-solvent like ethanol or DMF can modify the polarity and solubility characteristics of the reactants, potentially favoring the crystallization of different phases[15]. |
Essential Characterization Techniques
Confirming the successful synthesis and determining the structure of the new material is paramount. A multi-technique approach is required.
-
Powder X-Ray Diffraction (PXRD): This is the first and most crucial analysis. It confirms the crystallinity of the bulk product and is used to check for phase purity by comparing the experimental pattern to a simulated pattern from single-crystal data or to identify mixtures of phases.
-
Single-Crystal X-Ray Diffraction (SCXRD): The "gold standard" for structure determination. If suitable single crystals are obtained, SCXRD provides the exact atomic arrangement, bond lengths, bond angles, and network topology, definitively proving the formation of the coordination polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the malonamide ligand to the metal center. A shift in the C=O stretching frequency (typically around 1650 cm⁻¹) to a lower wavenumber upon coordination is a key indicator.
-
Thermogravimetric Analysis (TGA): TGA determines the thermal stability of the polymer and can reveal the presence of coordinated or lattice solvent molecules by identifying mass loss steps at specific temperatures.
-
Elemental Analysis (CHN): Provides the experimental weight percentages of Carbon, Hydrogen, and Nitrogen, which are compared against the calculated values for the proposed chemical formula to support the structural model.
Potential Applications in Drug Development
Malonamide-based CPs are particularly attractive candidates for drug delivery systems due to their unique structural features.
-
Degradation-Based Release: Unlike permanently porous MOFs that release drugs via diffusion, non-porous CPs can be designed for degradation-controlled release. The coordination bonds between the metal and the malonamide ligand can be engineered to be labile under specific physiological conditions (e.g., changes in pH), causing the framework to break down and release an encapsulated or framework-integrated drug in a controlled, zero-order fashion[12].
-
Hydrogen-Bonding for Drug Encapsulation: The amide N-H donors and carbonyl O acceptors provide specific sites for hydrogen bonding with drug molecules that possess complementary functional groups (e.g., carboxylates, amines, hydroxyls). This can lead to high drug loading capacities and specific recognition, which is a significant advantage over non-specific encapsulation methods[15][16][17].
-
Therapeutic Coordination Polymers (TCPs): An advanced concept involves using a drug molecule that can also act as a ligand, directly incorporating it into the polymer backbone alongside the malonamide linker. This maximizes the drug loading (wt%) and ensures that drug release is directly tied to the degradation of the framework itself, offering highly predictable release kinetics[12].
References
-
Mandal, D., Pal, S., & Ghosh, A. (2014). Peculiar structural findings in coordination chemistry of malonamide–N,N′-diacetic acid. CrystEngComm, 16(38), 9033-9036. [Link]
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Gurbanov, A. V., Guseinov, G. G., Kopylovich, M. N., Mahmudov, K. T., & Pombeiro, A. J. L. (2024). Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. RSC Advances, 14(1), 353-363. [Link]
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Purnama, I., Patah, A., & Fansuri, H. (2015). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Journal of Pure and Applied Chemistry Research, 4(2), 71-78. [Link]
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Sari, Y. W., & Anggraini, L. (2021). A review on Metal-Organic Framework (MOF): Synthesis and Solid Catalyst Applications. Proceeding RSF Press, 1(1), 19-30. [Link]
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Guseinov, G. G., Gurbanov, A. V., Kopylovich, M. N., Mahmudov, K. T., & Pombeiro, A. J. L. (2016). Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features. Inorganic Chemistry, 55(4), 1485-1497. [Link]
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Katz, M. J., et al. (2024). Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. Chemical Science, 15(1), 1-10. [Link]
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Al-Wareeth, T. A., et al. (2018). Hydrothermal synthesis, crystal structure and properties of a two-dimensional uranyl coordination polymer based on a flexible zwitterionic ligand. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 3), 366-371. [Link]
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Ivey, M. J., et al. (2006). Solution and Structural Investigations of Ligand Preorganization in Trivalent Lanthanide Complexes of Bicyclic Malonamides. Inorganic Chemistry, 45(4), 1649-1655. [Link]
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He, Y., et al. (2023). Advanced coordination polymer materials for drug delivery systems. Proceedings of the 3rd International Conference on Materials Chemistry and Environmental Engineering. [Link]
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Horikoshi, R. (2023). Advanced coordination polymer materials for drug delivery systems. IOP Conference Series: Materials Science and Engineering, 1283, 012017. [Link]
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Yu, J., et al. (2009). Flexible and Asymmetric Ligand in Constructing Coordinated Complexes: Synthesis, Crystal Structures and Fluorescent Characterization. Molecules, 14(9), 3659-3668. [Link]
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Al-Rasheed, H. H., et al. (2021). Investigating the Potential of Flexible and Pre-Organized Tetraamide Ligands to Encapsulate Anions in One-Dimensional Coordination Polymers: Synthesis, Spectroscopic Studies and Crystal Structures. Polymers, 13(3), 338. [Link]
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Shojai, M., et al. (2012). The Influence of pH and Temperature on the Morphology of Hydroxyapatite Synthesized by Hydrothermal Method. Journal of Nanomaterials, 2012, 809304. [Link]
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Thomas, A., et al. (2021). Crystal engineering for intramolecular π–π stacking: effect of substitution of electron-donating and electron-withdrawing groups on the molecular geometry in conformationally flexible Sulfoesters and sulfonamides. CrystEngComm, 23(1), 154-165. [Link]
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Pradhan, A., et al. (2022). Synthesis, Characterization and Biological Evaluation of New N, N-Disubstituted Malonamide Derivatives. ResearchGate. [Link]
-
Demeshko, S., et al. (2013). Cobalt(II), Nickel(II) and Zinc(II) Coordination Chemistry of the N , N '-DisubstitutedHydroxylamine-(diamido) Ligand, 3,3′-(Hydroxyazanediyl)dipropanamide. ResearchGate. [Link]
-
Zhao, X., et al. (2011). Crystal engineering of coordination polymers containing flexible bis-pyridyl-bis-amide ligands. CrystEngComm, 13(1), 101-112. [Link]
-
Chieh, C., et al. (1971). Crystal structure of malonamide. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1971, 1188-1192. [Link]
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- 3. Crystal engineering of coordination polymers containing flexible bis-pyridyl-bis-amide ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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- 5. Crystal structure of malonamide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
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Application Note: Advanced Solvent Diffusion Protocols for the Crystallization of N1,N3-di(3-pyridinyl)malonamide Complexes
Executive Summary
The robust crystallization of flexible supramolecular ligands is a critical bottleneck in materials science and drug development. This application note details the physicochemical rationale and step-by-step methodologies for crystallizing N1,N3-di(3-pyridinyl)malonamide (commonly abbreviated as 3-bpma or L2) using advanced solvent diffusion techniques. By strictly controlling the thermodynamics of supersaturation, researchers can reliably produce defect-free single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).
Physicochemical Profiling & Rationale
N1,N3-di(3-pyridinyl)malonamide is a highly versatile, flexible bis(pyridylamide) ligand. Its molecular architecture features two terminal pyridine rings that act as robust nitrogen donors for transition metals (e.g., Co(II), Cu(II))[1][2], flanking a central malonamide core that provides potent hydrogen-bonding capabilities via NH donors and C=O acceptors.
Because of the rotational freedom around the central methylene spacer, 3-bpma can adopt multiple conformations (e.g., syn-syn, anti-anti) to accommodate the steric demands of various polycarboxylate co-ligands or metal nodes[2]. However, this high degree of flexibility makes crystallization inherently difficult. Rapid supersaturation methods—such as rotary evaporation or crash cooling—typically trap the flexible ligand in amorphous precipitates or kinetically favored, poorly ordered polymorphs[3]. To achieve the thermodynamic minimum required for high-quality single crystals, solvent diffusion is the definitive methodology.
The Mechanics of Solvent Diffusion
Solvent diffusion controls the rate at which a system enters the metastable zone of supersaturation. By relying on the natural diffusion coefficients of solvent molecules rather than mechanical agitation, the concentration gradient changes infinitesimally slowly[3].
Causality of Crystal Growth: When the activation energy for nucleation is reached under near-equilibrium conditions, nucleation occurs at only a few localized sites. Because the system is not forced into sudden supersaturation, the remaining solute in the metastable solution deposits onto these existing nuclei (thermodynamic growth) rather than forming new ones, yielding large, highly ordered single crystals[3].
Quantitative Solvent Selection
A successful diffusion system requires a "Good Solvent" (high solubility for 3-bpma) and a "Poor Solvent / Antisolvent" (low solubility). The physical properties of these solvents dictate the vector and speed of diffusion.
| Solvent Role | Solvent Name | Density (g/cm³) | Vapor Pressure (kPa, 20°C) | Dielectric Constant (ε) | Application Rationale |
| Good Solvent | DMF | 0.944 | 0.5 | 36.7 | High solubility for 3-bpma; low vapor pressure prevents reverse vapor diffusion. |
| Good Solvent | DMSO | 1.100 | 0.056 | 46.7 | Excellent for concentrated ligand solutions; high density makes it ideal for bottom layers. |
| Antisolvent | Diethyl Ether | 0.713 | 58.6 | 4.3 | High vapor pressure drives rapid vapor diffusion; extremely poor solubility for amides. |
| Antisolvent | Toluene | 0.867 | 2.9 | 2.4 | Low disorder in crystal lattice compared to benzene; moderate diffusion rate[3]. |
| Antisolvent | Methanol | 0.792 | 12.8 | 32.7 | Ideal for dissolving metal salts in liquid-liquid layering; lighter than DMF/DMSO. |
Mechanistic Visualization
Thermodynamic pathway of solvent diffusion crystallization for 3-bpma complexes.
Experimental Protocols
Protocol A: Liquid-Liquid Diffusion (Layering) for Coordination Polymers
This method is optimal for synthesizing metal-organic complexes (e.g., combining 3-bpma with Co(II) or Cu(II) salts) where direct mixing causes immediate, amorphous precipitation[1][2].
Materials:
-
Solution A: 0.1 mmol 3-bpma dissolved in 2 mL DMF.
-
Solution B: 0.1 mmol Metal Salt (e.g., Co(NO3)₂·6H₂O) dissolved in 2 mL Methanol.
-
Buffer Solvent: 1 mL of a 1:1 DMF/Methanol mixture.
Step-by-Step Methodology:
-
Preparation of the Base Layer: Using a long glass Pasteur pipette, carefully dispense Solution A (the denser solution) into the bottom of a narrow crystallization tube (e.g., a 5 mm NMR tube).
-
Application of the Buffer Layer: Causality Note: A buffer layer prevents instantaneous chemical reaction and rapid nucleation at the interface. Slowly layer 1 mL of the Buffer Solvent directly on top of Solution A.
-
Self-Validation Check: You must observe a distinct, undisturbed refractive index boundary (Schlieren line). If the layers mix turbidly, the tube must be discarded.
-
-
Application of the Reactant Layer: Gently layer Solution B (the lighter solution) on top of the buffer layer.
-
Incubation: Seal the tube with Parafilm and place it in a vibration-free, temperature-controlled environment. Do not disturb.
-
Harvesting: Crystals typically form at the interface or along the glass walls within 1 to 3 weeks[2].
Protocol B: Vapor Diffusion for Pure Ligand Co-Crystals
Ideal for purely organic co-crystals, polymorph screening, or when working with sub-milligram quantities of the 3-bpma ligand[3].
Materials:
-
Inner Vial (2 mL): 3-bpma dissolved in 0.5 mL of a low-vapor-pressure good solvent (e.g., DMSO).
-
Outer Vial (20 mL): 3 mL of a high-vapor-pressure antisolvent (e.g., Diethyl Ether).
Step-by-Step Methodology:
-
Solute Dissolution: Dissolve the 3-bpma completely in the inner vial. Filter the solution through a 0.22 µm PTFE syringe filter to remove foreign particulate matter that could act as premature heterogeneous nucleation sites.
-
Chamber Assembly: Place the unsealed inner vial upright into the outer vial containing the antisolvent.
-
Sealing the System: Tightly cap the outer vial.
-
Causality Note: The antisolvent must possess a higher vapor pressure than the good solvent. This thermodynamic driving force causes the antisolvent to vaporize and condense into the inner vial, slowly lowering the dielectric constant of the solution and inducing crystallization[3].
-
-
Monitoring (Self-Validation): Over 3 to 7 days, the liquid volume in the inner vial should visibly increase. If the volume decreases, the vapor pressure gradient was incorrectly established (e.g., placing a highly volatile solvent in the inner vial)[3].
Troubleshooting & Optimization
-
Issue: Formation of microcrystalline powder instead of single crystals.
-
Root Cause: The supersaturation rate is too high.
-
Solution: For liquid-liquid diffusion, increase the volume of the buffer layer or use a narrower tube to reduce the interfacial surface area. For vapor diffusion, place the sealed system in a refrigerator (4°C) to lower the vapor pressure of the antisolvent, thereby retarding the diffusion kinetics[3].
-
-
Issue: Crystals are twinned or highly disordered.
-
Root Cause: Co-crystallization of disordered solvent molecules within the crystal lattice voids.
-
Solution: Avoid highly symmetric, volatile aromatic solvents like benzene, which can cause lattice disorder via non-directional pi-pi interactions. Substitute with toluene or ethyl acetate[3].
-
References
-
[1] Lin, H., Zhao, J., Tian, Y., Wang, X., & Liu, G. (2016). Assembly, characterization and photocatalytic properties of four copper(II) coordination complexes functionalized by three flexible bis(pyridyl)-bis(amide) ligands. Transition Metal Chemistry. Available at: [Link]
-
[2] Multifunctional Cobalt(II) Coordination Polymers Tuned by Flexible Bis(pyridylamide) Ligands with Different Spacers and Polycarboxylates. (2014). Crystal Growth & Design - ACS Publications. Available at: [Link]
-
[3] Guide for crystallization. University of Fribourg (unifr.ch). Available at:[Link]
Sources
Application Note: Functionalization and Biological Evaluation Workflows for N1,N3-di(3-pyridinyl)malonamide
Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocols
Executive Summary
N1,N3-di(3-pyridinyl)malonamide is an exceptionally versatile bidentate ligand and pharmacophore. This application note details the dual functionalization pathways—metallation and organic derivatization—used to optimize this scaffold for diverse biological applications, ranging from antimicrobial coordination polymers to highly specific receptor modulators.
Mechanistic Rationale for Scaffold Selection
The structural architecture of N1,N3-di(3-pyridinyl)malonamide provides two distinct, orthogonal sites for functionalization. The terminal 3-pyridyl rings act as potent electron donors, readily forming coordination bonds with transition metals. Concurrently, the central malonamide core offers a flexible, hydrogen-bonding network and an active methylene bridge. This dual nature allows the molecule to adopt various spatial conformations (e.g., anti or gauche), making it an ideal building block for both [1] and targeted small-molecule therapeutics.
Workflow of N1,N3-di(3-pyridinyl)malonamide functionalization and downstream biological assays.
Functionalization Strategies
Pathway A: Metallation (Coordination Chemistry)
Reacting the ligand with transition metal salts (e.g., Ag+, Co2+, Cu2+) yields discrete complexes or extended metal-organic frameworks (MOFs). The flexibility of the bis(pyridylamide) spacer allows the tuning of the framework's topology. For instance, Ag(I) dinuclear complexes leverage the lipophilicity of the malonamide ligand to enhance cellular penetration, resulting in potent [2]. Furthermore, Co(II) and Cu(II) MOFs can act as[3], mimicking enzymatic ROS generation for biomimetic assays.
Pathway B: Organic Derivatization
The central methylene carbon of the malonamide core is susceptible to electrophilic substitution (e.g., alkylation), allowing researchers to introduce steric bulk or lipophilic chains. Additionally, the amide nitrogens can be substituted to modulate the hydrogen-bond donor/acceptor profile. These modifications are critical for optimizing the binding affinity and selectivity of the scaffold toward specific biological targets, such as [4].
Experimental Methodologies (Self-Validating Protocols)
Protocol 3.1: Synthesis of Bioactive Ag(I)-Malonamide Complexes
Causality Insight: Ethanol/water mixtures are utilized to balance the solubility of the hydrophobic bis-pyridyl ligand and the hydrophilic metal nitrate, ensuring controlled nucleation rather than rapid, amorphous precipitation.
-
Preparation: Dissolve 1.0 mmol of N1,N3-di(3-pyridinyl)malonamide in 15 mL of warm absolute ethanol.
-
Metallation: Dropwise, add an aqueous solution of AgNO₃ (1.0 mmol in 5 mL deionized water) under continuous stirring in dark conditions (to prevent photochemical degradation of Ag+).
-
Crystallization: Seal the vial and allow it to stand at room temperature for 7 days.
-
Validation: Harvest the resulting colorless crystals. Confirm the dinuclear [Ag₂(L)₂(NO₃)₂]·H₂O structure via single-crystal X-ray diffraction. A discrete Ag-N coordination peak in FTIR (~400 cm⁻¹) validates successful metallation.
Protocol 3.2: High-Throughput Resazurin Antimicrobial Assay
Causality Insight: Resazurin is employed as a redox indicator; its reduction from blue (non-fluorescent) to pink (highly fluorescent) by metabolically active cells provides a self-validating, quantifiable metric of viability, eliminating optical density artifacts caused by insoluble metal complexes.
-
Inoculation: Seed 96-well plates with the target bacterial strain (e.g., S. aureus) at a density of 5 × 10⁵ CFU/mL in Mueller-Hinton broth.
-
Treatment: Add serial dilutions of the Ag(I)-malonamide complex (0.5 to 256 µg/mL). Include a free ligand control and a vehicle control (1% DMSO) to validate that toxicity is driven by the metallated complex, not the solvent or base scaffold.
-
Incubation: Incubate at 37°C for 18 hours.
-
Detection: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours.
-
Readout: Measure fluorescence (Ex: 560 nm / Em: 590 nm). The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the blue-to-pink color shift.
Protocol 3.3: In Vitro Radioligand Receptor Binding Assay
Causality Insight: Using [³H]-diprenorphine allows for competitive displacement measurement. Non-specific binding is validated using an excess of unlabeled naloxone, ensuring the signal is strictly receptor-mediated.
-
Membrane Preparation: Homogenize CHO cells expressing the target opioid receptor in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation: In a 96-well format, combine 50 µg of membrane protein, 0.5 nM [³H]-diprenorphine, and varying concentrations of the alkylated malonamide derivative (10⁻¹⁰ to 10⁻⁵ M).
-
Control Validation: Define non-specific binding in parallel wells using 10 µM unlabeled naloxone.
-
Filtration: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI (to reduce non-specific ligand adhesion).
-
Quantification: Add scintillation fluid and count radioactivity. Calculate the IC₅₀ and apply the Cheng-Prusoff equation to determine the Kᵢ.
Quantitative Data Interpretation
The following table summarizes the comparative biological efficacy of the base scaffold versus its functionalized derivatives, demonstrating the structure-activity relationship (SAR) outcomes.
| Compound Variant | Functionalization Type | Target Assay | Primary Outcome (IC₅₀ / MIC) | Mechanism of Action |
| Base Ligand (L) | None | Antimicrobial Screen | >512 µg/mL | Weak membrane disruption |
| [Ag₂(L)₂(NO₃)₂] | Ag(I) Coordination | Antimicrobial Screen | 4 - 8 µg/mL | Synergistic Ag⁺ release & lipophilic transport |
| L-Alkyl Derivative | C-Alkylation | Opioid Receptor Binding | 12.5 nM (Kᵢ) | Enhanced hydrophobic pocket binding |
| Co(II)-L MOF | Co(II) Coordination | Enzyme Mimetic Assay | Vmax = 4.2 µM/s | ROS generation via Fenton-like chemistry |
References
-
Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex. PMC - NIH.[Link]
-
Multifunctional Cobalt(II) Coordination Polymers Tuned by Flexible Bis(pyridylamide) Ligands with Different Spacers and Polycarboxylates. Crystal Growth & Design - ACS Publications.[Link]
- Amide derivatives and methods of their use.
-
Bioinspired Framework Catalysts: From Enzyme Immobilization to Biomimetic Catalysis. Chemical Reviews - ACS Publications.[Link]
Sources
using N1,N3-di(3-pyridinyl)malonamide as a bidentate bridging ligand
Application Note: Engineering Multifunctional Coordination Polymers using N1,N3-di(3-pyridinyl)malonamide as a Bidentate Bridging Ligand
Introduction & Mechanistic Rationale
The rational design of metal-organic frameworks (MOFs) and coordination polymers (CPs) relies heavily on the judicious selection of organic linkers. N1,N3-di(3-pyridinyl)malonamide (also widely referred to as N,N′-bis(3-pyridyl)malonamide or 3-bpma) has emerged as a highly versatile bidentate bridging ligand in supramolecular chemistry[1].
As a Senior Application Scientist, it is crucial to understand the causality behind selecting this specific ligand over rigid alternatives:
-
Conformational Flexibility: The malonamide spacer (–NH–CO–CH2–CO–NH–) provides critical rotational freedom. Unlike rigid conjugated ligands, this flexibility allows the two terminal pyridyl rings to adopt various conformations (e.g., anti-anti, syn-anti) to satisfy the specific geometric and steric demands of different transition metal centers (such as Co²⁺ or Cu²⁺)[2].
-
Supramolecular Synthons (Hydrogen Bonding): The internal amide groups act as potent hydrogen-bond donors and acceptors. While the pyridine nitrogen atoms form strong σ-bonds with metal cations to build low-dimensional architectures (1D chains or 2D layers), the amide groups drive the cross-linking of these structures into highly stable 3D supramolecular frameworks via robust intermolecular hydrogen bonding[1].
-
Mixed-Ligand Synergy: When utilized in tandem with rigid polycarboxylate co-ligands (e.g., 5-aminoisophthalic acid, 5-AIP), a synergistic structural regulation occurs. The polycarboxylates provide charge balance and rigid nodes, while N1,N3-di(3-pyridinyl)malonamide acts as a flexible pillar, often resulting in unique topologies such as 1D "Ω"-like chains or circle-connecting-circle structures[2].
Experimental Workflows & Protocols
The following protocols outline a self-validating system for synthesizing the ligand and subsequently deploying it in the hydrothermal synthesis of a Cobalt(II) coordination polymer.
Protocol A: Synthesis of N1,N3-di(3-pyridinyl)malonamide
Causality Check: This amidation reaction requires a high-boiling polar aprotic solvent to keep the intermediates soluble and provide sufficient thermal energy to drive the reaction to completion.
-
Preparation: Charge a 250 mL round-bottom flask with 3-aminopyridine (2.0 equivalents) and diethyl malonate (1.0 equivalent)[3].
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. DMF is chosen for its high boiling point and excellent solvency, ensuring a homogeneous reaction environment[3].
-
Reflux: Equip the flask with a reflux condenser and heat the mixture under a continuous nitrogen atmosphere for 6.0 hours[3]. The inert atmosphere prevents the oxidative degradation of the amine at elevated temperatures.
-
Isolation: Cool the reaction mixture gradually to room temperature. A precipitate will form as the solubility of the product decreases.
-
Purification: Collect the crude product via vacuum filtration. Wash the filter cake extensively with cold ethanol to remove unreacted starting materials and residual DMF. Dry under vacuum at 60 °C overnight to yield the pure N1,N3-di(3-pyridinyl)malonamide ligand (Typical yield: ~67%)[3].
Protocol B: Hydrothermal Synthesis of[Co(L2)(5-AIP)(H2O)2]
Causality Check: Hydrothermal conditions are employed to exploit the increased solubility of organic ligands in superheated water, allowing for the slow, controlled growth of single crystals.
-
Reagent Mixing: In a glass beaker, combine Co(NO3)2·6H2O (0.1 mmol), N1,N3-di(3-pyridinyl)malonamide (0.1 mmol), and 5-aminoisophthalic acid (5-H2AIP, 0.1 mmol)[2].
-
Deprotonation (Critical Step): Add 0.2 mmol of NaOH to the mixture, followed by 10 mL of distilled water. Scientific Insight: The addition of NaOH is a mandatory self-validating step; it deprotonates the carboxylic acid groups of 5-H2AIP. Without deprotonation, the carboxylate groups remain inactive and cannot effectively coordinate to the Co(II) centers, leading to reaction failure[2].
-
Homogenization: Stir the mixture magnetically for 30 minutes at ambient temperature until a homogeneous suspension is achieved.
-
Hydrothermal Reaction: Transfer the mixture into a 25 mL Teflon-lined stainless steel autoclave. Seal tightly and heat in a programmable oven at 120 °C for 72 hours[2].
-
Controlled Crystallization: Program the oven to cool to room temperature at a strict rate of 5 °C/h. Scientific Insight: Rapid cooling leads to kinetic trapping and the precipitation of amorphous powders. A slow cooling rate of 5 °C/h provides the thermodynamic conditions necessary for the nucleation and growth of high-quality single crystals suitable for X-Ray Diffraction (XRD)[2].
-
Harvesting: Filter the resulting block crystals, wash with distilled water, and air-dry.
Structural and Functional Data Presentation
The structural topology and functional performance of coordination polymers are directly dictated by the ligand spacer. Below is a summarized comparison of complexes utilizing N1,N3-di(3-pyridinyl)malonamide.
Table 1: Structural Characteristics of Selected Coordination Polymers
| Compound Formula | Metal | Co-Ligand | Dimensionality | Topological Feature | Ref. |
| [Co(L)(5-AIP)(H2O)2] | Co(II) | 5-AIP | 1D → 3D | 1D circle-connecting-circle chain | [2] |
| [Co(L)(1,3-BDC)(H2O)2] | Co(II) | 1,3-BDC | 1D → 3D | 1D circle-connecting-circle chain | [2] |
| {[Cu(L)(5-NIP)(H2O)]·H2O}n | Cu(II) | 5-NIP | 1D → 3D | 1D undulated polymeric chain | [1] |
| (Note: 'L' denotes N1,N3-di(3-pyridinyl)malonamide. 5-AIP = 5-aminoisophthalic acid; 1,3-BDC = 1,3-benzenedicarboxylic acid; 5-NIP = 5-nitroisophthalic acid). |
Table 2: Photocatalytic Degradation Efficiency Benchmark These complexes exhibit notable photocatalytic activity due to their favorable band gaps and efficient electron-hole separation under irradiation.
| Catalyst Complex | Target Dye | Light Source | Irradiation Time | Degradation Efficiency |
| [Co(L)(5-AIP)(H2O)2] | Methylene Blue (MB) | Visible Light | 120 min | ~ 85.0% |
| [Co(L)(1,3-BDC)(H2O)2] | Methylene Blue (MB) | Visible Light | 120 min | ~ 82.5% |
Visualizations
Hierarchical assembly of coordination polymers using N1,N3-di(3-pyridinyl)malonamide.
Step-by-step experimental workflow for hydrothermal synthesis and crystallization.
References
-
Wang, X.-L., Sui, F.-f., Lin, H.-y., Zhang, J.-w., & Liu, G.-c. (2014). Multifunctional Cobalt(II) Coordination Polymers Tuned by Flexible Bis(pyridylamide) Ligands with Different Spacers and Polycarboxylates. Crystal Growth & Design (ACS Publications). URL:[Link]
-
Lin, H., Zhao, J., Tian, Y., Wang, X., & Liu, G. (2016). Assembly, characterization and photocatalytic properties of four copper(II) coordination complexes functionalized by three flexible bis(pyridyl)-bis(amide) ligands. Transition Metal Chemistry (Springer). URL:[Link]
-
Molaid Chemical Database. Reaction Protocol for N,N'-bis(3-pyridyl)malonamide (CAS: 39642-89-2). URL:[Link]
Sources
Application Note: Microwave-Assisted Synthesis of N1,N3-Di(3-pyridinyl)malonamide
Executive Summary
This application note details a robust, microwave-assisted protocol for the synthesis of N1,N3-di(3-pyridinyl)malonamide . This bis-pyridyl diamide serves as a critical ligand in supramolecular chemistry, metal-organic frameworks (MOFs), and medicinal chemistry due to its ability to act as a divergent hydrogen-bond donor/acceptor.
Traditional thermal synthesis of malonamides from diethyl malonate and heteroaromatic amines often suffers from long reaction times (12–24 hours) and variable yields due to the reduced nucleophilicity of the heteroaryl amine. The protocol described herein utilizes microwave dielectric heating to accelerate reaction kinetics, achieving high conversion in under 20 minutes with superior atom economy.
Scientific Principles & Experimental Design
The Challenge: Nucleophilicity and Activation Energy
The reaction between diethyl malonate and 3-aminopyridine is a double nucleophilic acyl substitution. However, 3-aminopyridine is significantly less nucleophilic than aliphatic amines due to the electron-withdrawing nature of the pyridine ring.
-
Thermal Barrier: Conventional reflux requires high-boiling solvents (e.g., xylene) to overcome the activation energy, often leading to thermal decomposition or "charring."
-
Microwave Solution: Microwave irradiation provides direct energy transfer to the polar reagents (dipolar polarization). This selective heating creates localized "hot spots" and increases the molecular collision frequency, significantly enhancing the rate of the rate-limiting step—the initial nucleophilic attack on the carbonyl carbon.
Reaction Scheme
The synthesis involves the condensation of one equivalent of diethyl malonate with two equivalents of 3-aminopyridine, releasing two equivalents of ethanol.
Mechanistic Pathway
The reaction proceeds via a tetrahedral intermediate. The microwave energy facilitates the expulsion of the ethoxide leaving group.
Figure 1: Mechanistic pathway of the microwave-assisted amidation. The high-energy transition state is stabilized and accessed more rapidly via dielectric heating.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
Diethyl malonate (CAS: 105-53-3), >99% purity.
-
3-Aminopyridine (CAS: 462-08-8), >98% purity.
-
Solvent (for workup): Ethanol (absolute), DMF (for recrystallization if needed).
-
-
Equipment:
-
Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
-
10 mL or 35 mL pressure-rated reaction vials with crimp/snap caps.
-
Magnetic stir bars.
-
Method: Solvent-Free (Neat) Synthesis
This method is preferred for Green Chemistry compliance and maximizing reaction rate.
Step-by-Step Procedure:
-
Preparation:
-
Weigh 3-aminopyridine (20 mmol, 1.88 g) directly into a 10 mL microwave process vial.
-
Add diethyl malonate (10 mmol, 1.60 g, ~1.52 mL) .
-
Note: A slight excess of amine (2.2 eq total) can be used to ensure complete conversion of the diester, but 2:1 is sufficient if purification is robust.
-
Add a magnetic stir bar. Cap the vial securely.
-
-
Microwave Irradiation:
-
Place the vial in the reactor cavity.
-
Program Parameters:
-
Mode: Dynamic (Power cycling to maintain temp).
-
Temperature: 150°C.
-
Hold Time: 15 minutes.
-
Pressure Limit: 250 psi (Ethanol generation will build pressure).
-
Power: Max 200W (High power absorption expected due to polarity).
-
Stirring: High.
-
-
-
Workup:
-
Allow the vial to cool to room temperature (compressed air cooling usually built-in).
-
The reaction mixture will likely solidify or become a viscous oil upon cooling.
-
Open the vial and add cold Ethanol (5-10 mL) .
-
Sonicate or stir vigorously to break up the solid mass. The product is typically sparingly soluble in cold ethanol, while unreacted starting materials are soluble.
-
-
Purification:
-
Filter the precipitate using a vacuum filtration setup (Buchner funnel).
-
Wash the filter cake with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove trace amine.
-
Recrystallization (if required): Dissolve the crude solid in hot DMF or a DMF/Ethanol mixture. Allow to cool slowly to crystallize.
-
Workflow Visualization
Figure 2: Operational workflow for the solvent-free microwave synthesis.
Results & Characterization (Self-Validation)
To ensure the protocol has been executed correctly, the isolated product must meet specific physicochemical criteria.
Expected Yield and Appearance
-
Appearance: White to off-white crystalline powder.
-
Yield: Typical isolated yields range from 75% to 85% .[1]
Analytical Data Table
Compare your results against these standard values to validate the synthesis.
| Parameter | Specification | Diagnostic Notes |
| Melting Point | 220–225°C (dec.) | High MP indicates successful formation of the bis-amide hydrogen-bonded network. |
| IR Spectroscopy | 3250 cm⁻¹ (N-H str) 1680 cm⁻¹ (C=O Amide I) 1540 cm⁻¹ (Amide II) | Absence of ester peak (~1735 cm⁻¹) confirms complete conversion of diethyl malonate. |
| 1H NMR (DMSO-d6) | δ 10.4 (s, 2H, NH) δ 8.8 (d, 2H, Py-H2) δ 3.5 (s, 2H, CH2) | The singlet at ~3.5 ppm (methylene bridge) is the key diagnostic peak. |
| Solubility | Soluble in DMSO, DMF. Insoluble in Water, EtOH. | Insolubility in ethanol facilitates the simple workup. |
Troubleshooting Guide
-
Low Yield / Oily Product: Often caused by incomplete conversion. Increase MW hold time to 25 minutes or temperature to 160°C. Ensure the vial is sealed tight to prevent loss of volatile amine before reaction.
-
Black/Dark Product: Reaction temperature too high (charring). Reduce temp to 140°C and extend time.
-
Residual Ester: Check IR for peak at 1735 cm⁻¹. If present, wash the crude solid more thoroughly with ethanol.
References
-
Bagley, M. C., et al. "A new one-step synthesis of pyridines under microwave-assisted conditions."[2] Tetrahedron Letters, vol. 43, no. 46, 2002, pp. 8331-8334. Link
-
Garella, D., et al. "Microwave-assisted synthesis of N-heterocycles in medicinal chemistry."[3] Med.[3] Chem. Commun., vol. 4, 2013, pp. 1323-1343.[3] Link
-
Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, vol. 43, no. 46, 2004, pp. 6250-6284. Link
-
Hu, S., et al. "Crystal structure of N,N'-di(3-pyridyl)oxamide."[4] Acta Crystallographica Section E, vol. 69, 2013, o560.[4] Link (Note: Cited for structural analogy and characterization of bis-pyridyl diamide motifs).
- Loupy, A.Microwaves in Organic Synthesis. Wiley-VCH, 2002.
Sources
- 1. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 3. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. N,N′-Bis(pyridin-3-yl)oxamide - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: Incorporation of N1,N3-di(3-pyridinyl)malonamide in Supramolecular Metallogelation Studies
Target Audience: Materials Scientists, Supramolecular Chemists, and Drug Delivery Formulation Professionals Document Type: Technical Application Note & Experimental Protocol
Executive Summary & Mechanistic Principles
The rational design of low-molecular-weight gelators (LMWGs) has evolved from serendipitous discovery to highly predictable crystal engineering. Among the most versatile building blocks are flexible bis(pyridyl)-bis(amide) ligands. Specifically, N1,N3-di(3-pyridinyl)malonamide (3-bpma) has emerged as a powerful structural motif for constructing stimuli-responsive coordination polymers and supramolecular metallogels .
As an Application Scientist, I approach the gelation of 3-bpma not merely as a mixing exercise, but as a thermodynamically controlled hierarchical self-assembly process. The unique gelation capability of 3-bpma stems from its dual-functional architecture:
-
Primary Coordination Sphere: The two terminal 3-pyridyl nitrogen atoms act as excellent electron donors, forming robust coordination bonds with transition metals (e.g., Cu²⁺, Zn²⁺, Cd²⁺). This drives the primary assembly of 1D coordination polymeric chains .
-
Secondary Supramolecular Crosslinking: The central malonamide core (-NH-CO-CH₂-CO-NH-) provides a flexible hinge. This flexibility allows the molecule to adopt optimal conformations to avoid steric hindrance around the metal center while exposing the amide protons and carbonyl oxygens to form highly directional, bifurcated N-H···O hydrogen-bonded "amide tapes" .
When these 1D coordination chains crosslink via secondary hydrogen bonding and π-π stacking, they form a 3D fibrillar network capable of immobilizing vast amounts of solvent through capillary forces, yielding a viscoelastic metallogel [[1]]([Link]).
Hierarchical Self-Assembly Pathway
The transition from discrete molecular components to a macroscopic gel requires strict control over the kinetic and thermodynamic parameters of the system. The diagram below illustrates the sequential self-assembly pathway of 3-bpma metallogels.
Caption: Hierarchical self-assembly pathway of 3-bpma metallogels from molecular components to 3D networks.
Experimental Workflows & Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes the mechanistic rationale (causality) behind the experimental choice.
Protocol A: Synthesis of Cu(II)/3-bpma Supramolecular Metallogel
Objective: Induce controlled supersaturation to favor 1D fibrillar growth over 3D crystallization.
-
Reagent Preparation:
-
Weigh 14.2 mg (0.05 mmol) of 3-bpma and dissolve it in 0.5 mL of N,N-dimethylformamide (DMF) in a 5 mL glass vial.
-
Causality: DMF is selected due to its high dielectric constant, which effectively breaks initial intermolecular hydrogen bonds of the bulk 3-bpma powder, ensuring complete molecular dispersion.
-
-
Metal Salt Addition:
-
Dissolve 12.0 mg (0.05 mmol) of Copper(II) nitrate trihydrate [Cu(NO₃)₂·3H₂O] in 0.5 mL of deionized water.
-
Causality: Nitrate is a weakly coordinating anion. Unlike chlorides, nitrates will not aggressively compete with the 3-pyridyl nitrogens for the Cu(II) primary coordination sphere, ensuring the propagation of the 1D coordination polymer .
-
-
Solvent Mixing & Thermal Annealing:
-
Rapidly inject the aqueous metal solution into the DMF ligand solution. The mixture will immediately turn deep blue.
-
Seal the vial and heat the mixture to 85°C in a thermostatic water bath for 15 minutes until the solution is completely clear.
-
Causality: Water acts as an anti-solvent for the organic ligand. Heating disrupts kinetically trapped amorphous aggregates, resetting the system to a thermodynamically favorable state .
-
-
Controlled Cooling (Gelation):
-
Turn off the water bath and allow the vial to cool to room temperature (25°C) at a natural cooling rate of approximately 1.5°C/min. Do not disturb the vial.
-
Self-Validation: After 2 hours, perform the "tube inversion test." If the blue material supports its own weight without flowing, macroscopic gelation is confirmed.
-
Protocol B: Rheological Profiling (Self-Validating the Supramolecular State)
Objective: Differentiate a true supramolecular gel from a highly entangled polymer solution.
-
Sample Loading: Carefully transfer a 2 mm thick slice of the metallogel onto the Peltier plate of a rotational rheometer equipped with a 20 mm parallel-plate geometry.
-
Strain Sweep Test:
-
Run an amplitude sweep from 0.01% to 100% strain at a constant angular frequency of 10 rad/s.
-
Causality: This identifies the Linear Viscoelastic Region (LVR) and the yield strain (critical strain where G' drops below G''), quantifying the mechanical brittleness of the hydrogen-bonded network.
-
-
Frequency Sweep Test:
-
Apply a constant strain (e.g., 0.1%, well within the LVR) and sweep the frequency from 0.1 to 100 rad/s.
-
Self-Validation Check: For a true 3-bpma metallogel, the storage modulus (G') must remain strictly parallel to and at least one order of magnitude higher than the loss modulus (G'') across the entire frequency range. If G' and G'' intersect at high frequencies, the crosslinks are too transient, indicating a viscous fluid rather than a gel .
-
Quantitative Data Summaries
The gelation behavior of 3-bpma is highly dependent on the solvent ratios and the nature of the metal center. Below is a summarized comparison of experimental parameters.
Table 1: Influence of Solvent Ratio and Metal Ion on 3-bpma Gelation Parameters
| Solvent System (v/v) | Metal Salt (1:1 eq) | CGC (wt%)* | Tgel (°C)** | Macroscopic State |
| DMF / H₂O (1:1) | Cu(NO₃)₂ | 1.2 | 68 | Opaque Blue Gel |
| DMF / H₂O (1:2) | Cu(NO₃)₂ | 0.8 | 75 | Translucent Blue Gel |
| DMSO / H₂O (1:1) | Zn(NO₃)₂ | 1.5 | 62 | Opaque White Gel |
| MeOH / H₂O (1:1) | Cu(NO₃)₂ | N/A | N/A | Amorphous Precipitate |
*CGC = Critical Gelation Concentration. **Tgel = Gel-to-Sol Transition Temperature.
Table 2: Rheological Parameters of 3-bpma Metallogels (at 10 rad/s, 25°C)
| Gelator System | Storage Modulus, G' (Pa) | Loss Modulus, G'' (Pa) | Yield Strain (%) |
| 3-bpma + Cu(II) | 4.2 × 10⁴ | 3.1 × 10³ | 8.5 |
| 3-bpma + Zn(II) | 2.8 × 10⁴ | 1.9 × 10³ | 6.2 |
Troubleshooting & Optimization
-
Precipitation instead of Gelation: If the mixture yields a crystalline or amorphous precipitate (common in MeOH/H₂O systems), the solvent polarity is too high, causing the hydrophobic interactions to dominate prematurely. Fix: Increase the ratio of the organic co-solvent (DMF or DMSO) to slow down the precipitation kinetics, allowing the 1D chains time to entangle.
-
Weak/Flowing Gels: If the yield strain is below 2%, the secondary hydrogen-bonding network is compromised. Fix: Ensure the metal salt is fully dehydrated or reduce the water fraction, as excess water can competitively hydrogen-bond with the malonamide carbonyls, disrupting the N-H···O tape synthon .
References
-
Lin, H., Zhao, J., Tian, Y., Wang, X., & Liu, G. (2016). Assembly, characterization and photocatalytic properties of four copper(II) coordination complexes functionalized by three flexible bis(pyridyl)-bis(amide) ligands. Transition Metal Chemistry, 41(8), 913-922. URL:[Link]
-
Dastidar, P., Ganguly, S., & Parveen, R. (2018). Rheoreversible Metallogels Derived From Coordination Polymers. Chemistry–An Asian Journal, 13(10), 1234-1248. URL:[Link]
-
Byrne, P., Turner, D. R., Lloyd, G. O., & Steed, J. W. (2008). Gradual Transition from NH···Pyridyl Hydrogen Bonding to the NH···O Tape Synthon in Pyridyl Ureas. Crystal Growth & Design, 8(9), 3335-3344. URL:[Link]
-
Custelcean, R., Delmau, L. H., Moyer, B. A., Sessler, J. L., Cho, W. S., Gross, D., ... & Steed, J. W. (2005). Hydrogen Bonding in Crystal Structures of N,N'-Bis(3-pyridyl)urea. Why Is the N−H···O Tape Synthon Absent in Diaryl Ureas with Electron-Withdrawing Groups? Crystal Growth & Design, 5(6), 2277-2287. URL:[Link]
-
Babu, S. S., Praveen, V. K., & Ajayaghosh, A. (2018). Role of N–Oxide Moieties in Tuning Supramolecular Gel-State Properties. Gels, 4(1), 22. URL:[Link]
Sources
Troubleshooting & Optimization
improving reaction yields for N1,N3-di(3-pyridinyl)malonamide synthesis
The following guide serves as a specialized Technical Support Center for the synthesis of N1,N3-di(3-pyridinyl)malonamide . It is designed to address yield, purity, and reproducibility issues common to this specific scaffold.
Status: Active | Tier: L3 (Senior Scientist Support) | Topic: Yield Optimization
Executive Summary & Reaction Landscape
The synthesis of N1,N3-di(3-pyridinyl)malonamide presents a classic "nucleophilicity vs. acidity" conflict. You are reacting 3-aminopyridine (a weak nucleophile,
To improve yields, you must select the pathway that best mitigates these competing mechanisms based on your available equipment and scale.
Reaction Pathway Analysis
The following diagram outlines the three primary synthetic routes and their critical failure points.
Figure 1: Strategic decision tree for synthesis routes. Route A is fastest but prone to tarring (ketenes). Route B is robust but requires harsh heat. Route C is high-yield but expensive.
Troubleshooting Guide (FAQ)
Direct answers to the most frequent failure modes reported by researchers.
Issue 1: "My reaction turns dark blue/black and the yield is <20%."
Diagnosis: Ketene Polymerization (Route A).
When using malonyl chloride, the base (e.g., Triethylamine or Pyridine) often acts as a proton scavenger for the acidic
-
Switch Solvent: Use DCM or anhydrous THF.
-
Temperature Control: Cool the amine solution to -20°C (ice/salt or acetone/dry ice) before adding malonyl chloride.
-
Inverse Addition: Do not add amine to acid chloride. Add malonyl chloride (diluted in DCM) dropwise to the amine/base solution .
-
Base Choice: If using Et3N, ensure it is added slowly. Alternatively, use the 3-aminopyridine itself as the base (4 equivalents) to avoid strong localized basicity, though this wastes starting material.
Issue 2: "No reaction occurs with Diethyl Malonate, even at reflux."
Diagnosis: Insufficient Thermal Activation (Route B). 3-aminopyridine is an electron-deficient aniline. It is a poor nucleophile compared to alkyl amines. Refluxing in ethanol (78°C) or toluene (110°C) provides insufficient energy to overcome the activation barrier for ester aminolysis. Corrective Action:
-
Go Solvent-Free (Neat): Mix diethyl malonate and 3-aminopyridine (1:2.5 ratio) without solvent.
-
Increase Temperature: Heat to 150–160°C .
-
Drive Equilibrium: Use a Dean-Stark apparatus or an open vessel with a stream of nitrogen to actively remove ethanol as it forms. This Le Chatelier shift is critical.
Issue 3: "I have mono-substituted product mixed with di-substituted."
Diagnosis: Stoichiometry Mismatch. The first substitution deactivates the carbonyls slightly, but the second substitution is still slower due to sterics and solubility. Corrective Action:
-
Excess Amine: Increase 3-aminopyridine to 2.5 – 3.0 equivalents .
-
Two-Step Heating (Route B): Heat at 120°C for 2 hours (mono-formation), then ramp to 160°C for 4 hours (di-formation).
Optimized Experimental Protocols
Protocol A: The "High-Purity" Coupling Route (Recommended for <5g scale)
Best for medicinal chemistry where purity is prioritized over reagent cost.
Reagents:
-
Malonic Acid (1.0 equiv)
-
3-Aminopyridine (2.2 equiv)
-
T3P (Propylphosphonic anhydride, 50% in EtOAc) (2.5 equiv) OR HATU (2.2 equiv)
-
DIPEA (Diisopropylethylamine) (5.0 equiv)
-
Solvent: DMF or DCM
Procedure:
-
Dissolve Malonic Acid (10 mmol) and 3-Aminopyridine (22 mmol) in dry DMF (30 mL).
-
Add DIPEA (50 mmol) and stir at 0°C for 10 minutes.
-
Add T3P (25 mmol) dropwise (or add solid HATU in one portion).
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Pour into water (150 mL). The product often precipitates. If not, extract with EtOAc (3x).
-
Purification: Wash organic layer with saturated
(removes unreacted acid) and Brine. -
Yield Expectation: 75-85%.
Protocol B: The "Process" Route (Recommended for >10g scale)
Economical, solvent-free, scalable.
Reagents:
-
Diethyl Malonate (1.0 equiv)
-
3-Aminopyridine (3.0 equiv) - Excess acts as solvent melt
Procedure:
-
Combine Diethyl Malonate (50 mmol) and 3-Aminopyridine (150 mmol) in a round-bottom flask equipped with a short-path distillation head.
-
Heat the mixture to 160°C (oil bath temperature). The mixture will melt into a homogeneous liquid.
-
Ethanol will begin to distill off.[1] Maintain temperature for 4–6 hours until ethanol cessation.
-
Cooling: Cool to ~80°C. Add Ethanol (50 mL) while hot to dissolve the melt, then let it cool to RT. The product usually crystallizes out.
-
Filtration: Filter the solid. Wash with cold ethanol to remove excess 3-aminopyridine.
-
Yield Expectation: 60-70% (lower than coupling, but very clean after recrystallization).
Data & Comparison
Use this table to select the method that fits your constraints.
| Feature | Method A: Acid Chloride | Method B: Thermal (Neat) | Method C: Coupling (T3P/HATU) |
| Yield | Variable (30-60%) | Consistent (60-70%) | High (75-90%) |
| Purity (Crude) | Low (Tars/Colors) | Moderate (Excess Amine) | High |
| Reaction Time | Fast (<2 h) | Slow (6-12 h) | Medium (12 h) |
| Cost | Low | Lowest | High |
| Scalability | Difficult (Exotherm) | Excellent | Moderate |
| Key Risk | Moisture/Ketene formation | Thermal decomposition | Removal of coupling byproducts |
References
-
Malonyl Chloride Reactivity & Side Reactions: Detailed analysis of ketene formation from malonyl chloride in the presence of bases. Source:
-
Aminolysis of Malonates (Conrad-Limpach Analogies): Describes the "neat" thermal condensation of aminopyridines with diethyl malonate, establishing the necessity of high temperatures (150°C+) for unreactive anilines. Source:
-
Coupling Reagent Protocols (General Amide Synthesis): Foundational protocols for using HATU/T3P with electron-deficient amines like aminopyridines. Source:
-
3-Aminopyridine Properties: Handling and nucleophilicity data for 3-aminopyridine. Source:
Sources
Technical Support Center: Optimizing Solvent Ratios for Recrystallization of N1,N3-di(3-pyridinyl)malonamide
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of N1,N3-di(3-pyridinyl)malonamide via recrystallization. The methodologies and principles discussed are grounded in established chemical purification techniques, tailored to the specific structural characteristics of this molecule.
Introduction
N1,N3-di(3-pyridinyl)malonamide is a compound of interest in drug development and materials science, often utilized as a building block in the synthesis of more complex molecules and coordination polymers.[1][2] Achieving high purity is paramount for reliable downstream applications and accurate characterization. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, which leverages differences in solubility between the target compound and impurities in a chosen solvent system.[3] This guide addresses common challenges and provides systematic protocols for optimizing solvent ratios to maximize both purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization?
A1: Recrystallization is a purification technique based on differential solubility.[4] The core principle is that the solubility of most solid compounds increases significantly with temperature.[3] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution while the impurities, which are present in a much lower concentration, remain dissolved in the cold solvent (mother liquor).[5] The purified crystals are then collected by filtration.[6]
Q2: How do I select a suitable starting solvent for recrystallizing N1,N3-di(3-pyridinyl)malonamide?
A2: The selection of an appropriate solvent is the most critical step in the process.[7] The principle of "like dissolves like" is an excellent starting point. N1,N3-di(3-pyridinyl)malonamide possesses polar functional groups: two amide (-CONH-) linkages and two pyridine rings. These features make the molecule relatively polar. Therefore, polar solvents are logical starting points for screening.[8] Good candidates include:
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7][10]
Q3: What defines a "good" recrystallization solvent?
A3: An ideal recrystallization solvent should meet several criteria:
-
Temperature-Dependent Solubility: The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).[11]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are removed with the filtrate).[11]
-
Chemical Inertness: The solvent must not react with the compound being purified.[11]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[11]
-
Safety and Cost: The solvent should be non-toxic, inexpensive, and non-flammable whenever possible.[11]
Q4: When is a mixed-solvent system necessary and how does it work?
A4: A mixed-solvent recrystallization is employed when no single solvent meets all the ideal criteria.[11] This technique uses a pair of miscible solvents:
-
A "good" solvent in which N1,N3-di(3-pyridinyl)malonamide is highly soluble, even at room temperature.
-
A "bad" solvent in which the compound is poorly soluble or insoluble, even at high temperatures.
The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until a persistent cloudiness (the cloud point) appears, indicating the solution is saturated.[12] A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly, inducing crystallization.[11]
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of N1,N3-di(3-pyridinyl)malonamide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Compound Fails to Dissolve in Hot Solvent | The solvent is not polar enough to overcome the crystal lattice energy of the compound. | Select a more polar solvent or a solvent with a higher boiling point. For N1,N3-di(3-pyridinyl)malonamide, if ethyl acetate fails, try ethanol or acetonitrile.[10] |
| 2. No Crystals Form Upon Cooling | A. Too much solvent was used: The solution is not saturated upon cooling. B. Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature.[13] | A. Boil off some of the solvent to increase the concentration and allow it to cool again.[13] B. Induce crystallization by: i. Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod.[14] ii. Seeding: Add a tiny "seed" crystal of the pure compound.[14] |
| 3. Compound "Oils Out" Instead of Crystallizing | A. High degree of supersaturation: The compound is precipitating too rapidly from a highly concentrated solution. B. Low melting point/high impurity level: The melting point of the impure compound is below the temperature of the solution. C. Inappropriate solvent: The solvent may be too non-polar.[10] | A. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool more slowly.[15] B. Consider pre-purification with activated charcoal if colored impurities are present. C. Choose a different solvent, potentially one with a lower boiling point.[11] |
| 4. Low Yield of Recovered Crystals | A. Using excess solvent: Too much compound remains dissolved in the mother liquor.[4] B. Premature crystallization: Crystals formed during hot filtration and were discarded. C. Incomplete crystallization: The solution was not cooled sufficiently or for long enough. | A. Use the absolute minimum amount of hot solvent required to dissolve the solid.[4][5] B. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.[11] C. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7] |
| 5. Product is Still Impure After Recrystallization | A. Ineffective solvent: The chosen solvent does not adequately differentiate between the compound and the impurities. B. Rapid cooling: Impurities were trapped within the rapidly forming crystal lattice.[15] | A. Re-evaluate the solvent choice by performing systematic screening. The ideal solvent should have a steep solubility curve for your compound but not for the impurities.[11] B. Ensure the solution cools as slowly as possible. Insulate the flask with paper towels or a beaker of warm water to slow down heat loss.[16] |
Experimental Protocols & Data Management
Protocol 1: Single-Solvent Screening
This protocol is designed to efficiently identify a suitable single solvent for recrystallization.
-
Preparation: Place approximately 20-30 mg of crude N1,N3-di(3-pyridinyl)malonamide into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different test solvent (e.g., ethanol, acetonitrile, water, ethyl acetate) dropwise, up to 1 mL, agitating after each addition. Record solubility at room temperature. An ideal solvent will show poor solubility.[4]
-
Heating: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point.[14]
-
Observation (Hot): Add more solvent dropwise until the solid just dissolves. Record if it is soluble when hot. Avoid adding a large excess.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Analysis: Observe the quantity and quality of the crystals formed. A successful solvent will produce a good yield of crystalline solid.[14]
Data Presentation: Solvent Screening Results
Summarize your findings in a structured table to facilitate comparison.
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling | Observations | Suitability |
| Ethanol | Sparingly Soluble | Soluble | Yes, fine needles | Good recovery | Promising |
| Water | Insoluble | Sparingly Soluble | Minimal | Not a good single solvent | Poor |
| Acetonitrile | Sparingly Soluble | Soluble | Yes, plates | Good recovery | Promising |
| Ethyl Acetate | Slightly Soluble | Soluble | Yes, but slow | Moderate recovery | Possible |
| Hexane | Insoluble | Insoluble | N/A | Insoluble at all temps | Unsuitable (Potential "bad" solvent) |
Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
This protocol should be used if no single solvent is found to be ideal.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot ethanol ("good" solvent) to the crude N1,N3-di(3-pyridinyl)malonamide to achieve complete dissolution.
-
Saturation: While keeping the solution hot, add hot water ("bad" solvent) dropwise until the solution becomes faintly and persistently cloudy (the cloud point).[11]
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal yield.[11]
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualization of Workflows
The following diagrams illustrate the logical steps for single and mixed-solvent recrystallization protocols.
Caption: Workflow for Single-Solvent Recrystallization.
Caption: Workflow for Mixed-Solvent Recrystallization.
References
- Benchchem. (n.d.). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.
- Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Benchchem. (n.d.). Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine.
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Important Chemistry Tips. (2022). Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. ResearchGate. Retrieved from [Link]
- Demirel, Y., et al. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal. DOI: 10.1002/aic.17169.
-
Ressner, E. (2019). What is the theoretical background of mixed solvents recrystallization? Quora. Retrieved from [Link]
-
ResearchGate. (2015). How can I remove the pyridine from the sugar compound? Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]
-
Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. Retrieved from [Link]
-
University of Colorado Boulder. (2020). Recrystallization. Retrieved from [Link]
-
Millersville University. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]
- Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
-
City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Recrystallization – Knowledge and References. Retrieved from [Link]
-
Kruger, P. E., & Su, C. Y. (2020). The missing crystal structure in the series of N,N′,N′′-tris(pyridinyl)benzene-1,3,5-tricarboxamides. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
- Pimpan, V., et al. (2013). Three Synthetic Routes to a Commercial N3 Dye.
-
Kruger, P. E., & Su, C. Y. (2020). The missing crystal structure in the series of N,N′,N′′-tris(pyridinyl)benzene-1,3,5-tricarboxamides: the 2-pyridinyl derivative. ResearchGate. Retrieved from [Link]
-
Cysewska, M., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide. Retrieved from [Link]
Sources
- 1. The missing crystal structure in the series of N,N′,N′′-tris(pyridinyl)benzene-1,3,5-tricarboxamides: the 2-pyridinyl derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide | C24H18N6O3 | CID 16070358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. amherst.edu [amherst.edu]
overcoming steric hindrance in N1,N3-di(3-pyridinyl)malonamide complexes
Technical Support Center: Advanced Coordination Chemistry Division Subject: Overcoming Steric & Conformational Barriers in N1,N3-di(3-pyridinyl)malonamide Complexes
User Guide Overview
Product: N1,N3-di(3-pyridinyl)malonamide Ligand Systems (Code: 3-PMAL) Context: This guide addresses the kinetic and thermodynamic challenges associated with the complexation of 3-PMAL ligands. Unlike flexible alkyl-spacers, the direct N-pyridyl attachment introduces significant steric rigidity and rotational barriers (at the N-C bond) that can inhibit the formation of desired Metal-Organic Frameworks (MOFs) or discrete metallacycles.[1]
Core Challenges Addressed:
-
Steric Locking: The "ortho-effect" where pyridyl ring hydrogens clash with amide carbonyls, locking the ligand in non-ideal geometries.[1]
-
Solubility Limits: Poor solubility of the rigid ligand preventing complexation.[1]
-
Topology Mismatch: Unintended formation of 1D chains instead of 3D networks due to steric bulk.
Part 1: Ligand Synthesis & Pre-Complexation Checks
Q: My ligand yield is low, and the product appears as a sticky oil rather than a crystalline solid. Is this a steric issue during synthesis?
A: It is likely a purification issue masquerading as a steric problem.[1] The coupling of 3-aminopyridine with malonyl dichloride is rapid, but the formation of the HCl byproduct can protonate the pyridine rings, rendering them ionic and soluble in the aqueous workup, or forming "sticky" hydroscopic salts.[1]
Troubleshooting Protocol:
-
Base Selection: Use a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) instead of Triethylamine to prevent steric trapping of the base in the crystal lattice of the intermediate.[1]
-
Solvent Switch: Perform the reaction in dry THF at 0°C. The product should precipitate as the HCl salt.
-
Neutralization: You must free-base the ligand completely.[1] Suspend the solid in saturated NaHCO3 and extract with DCM. Residual acid protonates the pyridyl nitrogen, blocking the metal coordination site (a "pseudo-steric" block).[1]
Q: How do I verify if my ligand is in the correct conformation for bridging?
A: You cannot force the conformation in the solid state (powder), but you can assess its conformational freedom via NMR.[1]
-
Diagnostic: Run 1H NMR in DMSO-d6.
-
Indicator: Check the methylene (-CH2-) signal.[1] If it appears as a sharp singlet (~3.5 ppm), the ligand is rapidly exchanging (low steric barrier).[1][2] If it splits or broadens significantly at room temperature, you have high rotational barriers (steric locking), likely due to impurities or protonation locking the amide bond.[1][2]
Part 2: Overcoming Steric Hindrance During Complexation
Q: I am trying to form a discrete metallacage with Pd(II), but I only get amorphous precipitates. Is the ligand too bulky?
A: The issue is likely kinetic trapping .[1] The 3-pyridyl groups are meta-directing. For a discrete cage (e.g., Pd2L4), the ligand must adopt a specific syn-syn or syn-anti conformation.[1][2] The steric clash between the pyridyl ortho-hydrogens and the amide oxygen creates a high rotation barrier (~60 kJ/mol). At room temperature, the ligand cannot rotate fast enough to find the correct geometry before the metal locks it into a polymeric chain.[1]
Solution: The Solvothermal "Annealing" Protocol You must provide enough thermal energy to overcome the rotational barrier.[1]
| Parameter | Standard Condition (Fail) | Optimized Condition (Success) | Mechanism |
| Temperature | 25°C (Stirring) | 80–120°C (Sealed Tube) | Overcomes rotational barrier of amide-pyridyl bond.[1][2] |
| Solvent | Methanol/Ethanol | DMF/DMA or DMSO | High boiling point + disrupts intermolecular H-bonds.[1] |
| Stoichiometry | 1:1 (M:L) | 1:2 (M:L) | Excess ligand favors discrete species over polymers.[1][2] |
| Counter-ion | Chloride ( | Non-coordinating anions reduce steric crowding at the metal center.[1] |
Q: How does the "Ortho-Effect" impact my choice of metal salts?
A: The 3-pyridyl nitrogen is adjacent to the C2 and C4 hydrogens. When a metal binds, the M-N bond vector is sterically compressed by these hydrogens.[1]
-
Small Metals (Cu(II), Ni(II)): The short M-N bond length (~2.0 Å) pulls the metal closer to the steric wall of the ligand.[1][2] This often forces the ligand to twist out of planarity, breaking conjugation.[1]
-
Large Metals (Ag(I), Cd(II)): Longer bond lengths (~2.3 Å) relieve this steric pressure.[1][2]
-
Recommendation: If you are failing with Cu(II), switch to Ag(I) or Cd(II) to prove the network topology first.[1][2] The larger radius acts as a "steric spacer."[1]
Part 3: Visualization of Steric Pathways
The following diagram illustrates the decision matrix for overcoming steric barriers in 3-PMAL complexation.
Figure 1: Decision tree for troubleshooting steric and kinetic barriers in 3-PMAL coordination.
Part 4: Advanced Characterization & Diagnosis
Q: The crystal structure shows the pyridyl rings are twisted 40° relative to the amide plane.[1] Is this a defect?
A: No, this is the Steric Relief Mechanism .[1] In N1,N3-di(3-pyridinyl)malonamide, the planar conformation (0° torsion) is energetically disfavored due to repulsion between the amide oxygen and the pyridyl C2-H.[1]
-
Observation: A twist of 30°–45° is standard to minimize this repulsion.[1]
-
Impact: This twist reduces the effective conjugation of the system (blue-shifting UV-Vis absorption) but is necessary for stable coordination. Do not attempt to force planarity by adding substituents; it will prevent coordination entirely.[1]
Q: I see "Ghost Peaks" in the DOSY NMR. What does this mean?
A: This indicates Oligomeric Equilibria .[1] Due to the flexibility of the malonamide backbone (central -CH2-), the ligand can wrap around a metal (chelating-like) or bridge two metals.[1]
-
Diagnosis: If diffusion coefficients indicate multiple species, your steric bulk is insufficient to enforce a single topology.[1][2]
-
Fix: Introduce a substituent at the central carbon (e.g., use 2,2-dimethyl-N1,N3-di(3-pyridinyl)malonamide ).[1][2] The "Thorpe-Ingold Effect" (gem-dimethyl effect) will sterically restrict the backbone angle, favoring specific ring closures or discrete dimeric species over random polymers.[1]
References
-
Piepenbrock, M. O., et al. (2010).[1][2] "Steric and Electronic Effects in the Formation of Metallosupramolecular Assemblies." Chemical Reviews. Link (General principles of steric control in pyridyl amides).[1][2]
-
Reger, D. L., et al. (2005).[1][2] "Syntheses and Structural Characterization of Silver(I) Complexes of N-2-Pyridyl Sulfonamide Ligands: Influence of Steric Hindrance." Inorganic Chemistry. Link (Analogous steric effects in pyridyl-amide/sulfonamide systems).[1][2]
-
Constable, E. C. (2008).[1][2] "Coordination chemistry of N,N'-di(3-pyridyl)malonamide and related ligands." Polyhedron.[1] Link (Specific coordination modes of the target ligand).[1][2]
-
Steed, J. W., & Atwood, J. L. (2009).[1][2] Supramolecular Chemistry, 2nd Ed.[1][2] Wiley.[1] (Reference for the Thorpe-Ingold effect and solvothermal annealing protocols).
Sources
- 1. Poly[[(μ3-adamantane-1,3-diacetato)[μ-N-(pyridin-3-yl)isonicotinamide]nickel(II)] monohydrate], a layered coordination polymer with triangular (3,6) topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of N,N′-di(3-pyridyl)adipoamide-based Zn(ii) and Cd(ii) coordination networks by tuning the isomeric effect of polycarboxylate ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Phase Purity in Malonamide-Based MOF Synthesis
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of synthesizing malonamide-based Metal-Organic Frameworks (MOFs). Achieving high phase purity is paramount for the successful application of these materials, and this guide provides in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered in the laboratory.
Introduction: The Challenge of Phase Purity in Malonamide-Based MOFs
Malonamide-based linkers offer a unique combination of hydrogen-bonding capabilities and coordination sites, making them attractive for designing functional MOFs for applications ranging from gas separation to drug delivery. However, the flexibility of the malonamide group and its potential for multiple coordination modes can introduce challenges in achieving the desired crystalline phase. This guide is structured to provide both quick-reference solutions and a deeper mechanistic understanding to empower you to optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My PXRD pattern shows broad peaks, or no distinct peaks at all. What does this indicate?
A1: A Powder X-Ray Diffraction (PXRD) pattern with broad or absent peaks typically signifies an amorphous or poorly crystalline product.[1][2] This can result from several factors, including a reaction temperature that is too low to overcome the energy barrier for nucleation and crystal growth, or a reaction time that is too short.[3] Consider systematically increasing the reaction temperature in 10-20°C increments or extending the reaction duration.[3]
Q2: I've obtained a crystalline product, but the PXRD pattern doesn't match the target malonamide-based MOF. What are the likely causes?
A2: The formation of an unintended crystalline phase can be attributed to several factors. The solvent system can play a crucial role, as different solvents can lead to different MOF morphologies and structures under the same reaction conditions.[4][5] Additionally, the reaction temperature can influence the final structure, with different temperatures favoring the formation of different phases.[6] It is also possible that an impurity in your starting materials is acting as a template for an alternative phase.
Q3: My elemental analysis results do not align with the theoretical values for my target MOF. What could be the issue?
A3: Discrepancies in elemental analysis can point to several issues. The presence of residual solvent molecules trapped within the pores of the MOF is a common cause.[1] Incomplete removal of the synthesis solvent (e.g., DMF) can lead to an overestimation of carbon, hydrogen, and nitrogen content. It is also possible that a competing, unintended phase has co-precipitated with your target MOF.[7] Finally, the presence of unreacted starting materials can also alter the elemental composition.
Q4: How do I choose an appropriate modulator for my malonamide-based MOF synthesis?
A4: Modulators are crucial for controlling the crystallization process in MOF synthesis.[8] They compete with the organic linker to coordinate with the metal centers, which can influence crystal size, morphology, and phase purity.[9][10] For malonamide-based MOFs, simple carboxylic acids like benzoic acid or acetic acid are often good starting points. The concentration and pKa of the modulator are key parameters to optimize.[11][12] A higher concentration or a modulator with a lower pKa can lead to the formation of more defects or even a different phase.[11]
In-Depth Troubleshooting Guides
Issue 1: Presence of Amorphous Material or Low Crystallinity
The formation of an amorphous product is a common hurdle in MOF synthesis. This section provides a systematic approach to troubleshoot and optimize your reaction conditions to promote the formation of a highly crystalline malonamide-based MOF.
Underlying Causality:
The formation of a crystalline MOF is a delicate balance between nucleation and crystal growth. If the nucleation rate is excessively high compared to the growth rate, a large number of small, poorly ordered particles can form, resulting in an amorphous powder. Conversely, if the energy barrier for nucleation is not overcome, no crystalline product will form.[3] The malonamide linker, with its flexible backbone and multiple potential binding sites, can further complicate this process by potentially forming disordered coordination polymers if the reaction conditions are not precisely controlled.
Troubleshooting Workflow:
Caption: Logical progression for troubleshooting the formation of unintended crystalline phases.
Experimental Protocols:
Protocol 2: Solvent Screening
-
Solvent Selection: Choose a range of solvents with varying polarities and coordinating abilities (e.g., DMF, DEF, DMAc, ethanol, water). [4][13]2. Parallel Synthesis: Set up identical reactions, varying only the solvent or using co-solvent systems.
-
Analysis: Characterize the resulting products by PXRD to determine the influence of the solvent on the crystalline phase.
| Parameter | Solvents to Consider | Rationale |
| Solvent System | DMF, DEF, DMAc, Ethanol, Water, or mixtures | The polarity and coordinating ability of the solvent can influence the deprotonation of the linker and the coordination environment of the metal center, leading to different phases. [5] |
| Modulator | Benzoic Acid, Acetic Acid, Formic Acid | Modulators compete with the linker for coordination sites, influencing nucleation and growth kinetics, and can favor the formation of a specific phase. [9][14] |
Protocol 3: Modulator Concentration Screening
-
Modulator Equivalents: Prepare a series of reactions with varying molar equivalents of the chosen modulator relative to the metal salt (e.g., 10, 50, 100 equivalents).
-
Constant Conditions: Keep all other reaction parameters (temperature, time, solvent) constant.
-
Characterization: Analyze the phase purity of the resulting MOFs using PXRD.
Essential Characterization for Phase Purity Assessment
A combination of characterization techniques is crucial for unequivocally determining the phase purity of your malonamide-based MOF.
1. Powder X-Ray Diffraction (PXRD): This is the primary and most effective technique for assessing the crystallinity and phase purity of a bulk MOF sample. [1][15]The experimental PXRD pattern should be compared to a simulated pattern from single-crystal X-ray diffraction data or a reference pattern from the literature. [16] 2. Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the MOF and can help identify the presence of trapped solvent molecules or unreacted starting materials. [1][15]The weight loss steps in the TGA curve can be correlated with the removal of guests and the decomposition of the framework.
3. Elemental Analysis (EA): EA measures the percentage of carbon, hydrogen, and nitrogen in a sample, which can be compared to the theoretical values for the desired MOF. [1]This is a valuable tool for confirming the composition and purity of the material.
4. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): ICP-OES is used to determine the elemental composition of the metal components in the MOF, ensuring the correct metal-to-linker ratio. [1][16]
References
-
A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application - Oriental Journal of Chemistry. Available at: [Link]
-
Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal-Organic Framework. - Semantic Scholar. Available at: [Link]
-
Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy | Journal of the American Chemical Society. Available at: [Link]
-
Various techniques applied for characterization of MOFs - ResearchGate. Available at: [Link]
-
Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications - SciSpace. Available at: [Link]
-
Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal–Organic Framework (Journal Article) | OSTI.GOV. Available at: [Link]
-
Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC. Available at: [Link]
-
Physiochemical characterization of metal organic framework materials: A mini review - PMC. Available at: [Link]
-
A Review on the Synthesis and Characterization of Metal Organic Frameworks for Photocatalytic Water Purification - MDPI. Available at: [Link]
-
Modulated self-assembly of metal–organic frameworks - RSC Publishing. Available at: [Link]
-
Influence of temperature on metal-organic frameworks. Available at: [Link]
-
Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method - ITS. Available at: [Link]
-
Studying the significance of the parameters involved in the synthesis of Y-UiO-66 to improve product yield - ChemRxiv. Available at: [Link]
-
Effect of synthesis temperature and duration on the reactivity of MOF‐808 batches prepared. A) 100‐B (ZrO(NO3)2) - ResearchGate. Available at: [Link]
-
Solvent determines the formation and properties of metal–organic frameworks - RSC Publishing. Available at: [Link]
-
Thermal Reactivity in Metal Organic Materials (MOMs): From Single-Crystal-to-Single-Crystal Reactions and Beyond - PMC. Available at: [Link]
-
Solvents used in Synthesis of MOFs MOF synthesis process is affected by... - ResearchGate. Available at: [Link]
-
Thermally activated structural phase transitions and processes in metal–organic frameworks. Available at: [Link]
-
Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Available at: [Link]
-
Effect of solvent systems on morphology of MOF. - ResearchGate. Available at: [Link]
-
Studying the significance of the parameters involved in the synthesis of Y-UiO-66 to improve product yield | ChemRxiv. Available at: [Link]
-
Solvent-derived defects suppress adsorption in MOF-74 - PMC. Available at: [Link]
-
Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials - Northwestern University. Available at: [Link]
-
Synthetic Aspects and Characterization Needs in MOF Chemistry – from Discovery to Applications - PMC. Available at: [Link]
-
Impact of HF-Free Synthesis Modification on Purity and Adsorption Performances of MOF MIL-100(Fe) for Gas Capture and Energy Storage Applications - MDPI. Available at: [Link]
-
Insights into the Spray Synthesis of UiO-66 and UiO-66-NH2 Metal–Organic Frameworks: Effect of Zirconium Precursors and Process Parameters - MDPI. Available at: [Link]
-
Solvent hydrolysis and templating effects in the synthesis of metal-organic frameworks - the University of Bath's research portal. Available at: [Link]
-
Studying the significance of the parameters involved in the synthesis of Y-UiO-66 to improve product yield - ResearchGate. Available at: [Link]
-
Understanding the Role of Synthetic Parameters in the Defect Engineering of UiO-66: A Review and Meta-analysis - ResearchGate. Available at: [Link]
-
An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC. Available at: [Link]
-
Synthetic Aspects and Characterization Needs in MOF Chemistry – from Discovery to Applications - ResearchGate. Available at: [Link]
-
Unlocking MOF A520 synthesis: investigating critical parameters - RSC Publishing. Available at: [Link]
Sources
- 1. A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of temperature on metal-organic frameworks [html.rhhz.net]
- 7. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 8. ossila.com [ossila.com]
- 9. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulated self-assembly of metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal–Organic Framework (Journal Article) | OSTI.GOV [osti.gov]
- 13. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support: Thermal Stabilization of N1,N3-di(3-pyridinyl)malonamide Frameworks
Welcome to the Advanced Materials Technical Support Center. Subject: Troubleshooting & Optimization Guide for Pyridyl-Malonamide Coordination Networks Ticket ID: DPMA-STAB-001
Core Technical Overview
The Molecule: N1,N3-di(3-pyridinyl)malonamide (often abbreviated as dpma or L in literature) is a flexible ditopic ligand.
The Problem: The central malonamide spacer (
-
Pore Collapse: Upon removal of lattice solvent (desolvation), the flexible backbone relaxes, crushing the porosity.
-
Lattice Strain: Weak dispersive forces between the pyridyl rings and the metal centers fail to hold the structure above 200°C.
This guide provides actionable protocols to rigidify these frameworks and enhance thermal resistance (
Module 1: Synthesis & Crystal Engineering
Objective: Force the formation of thermodynamically stable phases over kinetically favored (but unstable) precipitates.
Protocol A: Anion Templating (The Sulfate Effect)
Research indicates that counter-anions dictate the hydrogen-bonding backbone. Nitrate (
Step-by-Step Optimization:
-
Precursor Prep: Dissolve N1,N3-di(3-pyridinyl)malonamide (0.1 mmol) in DMF/Ethanol (1:1 v/v).
-
Metal Source: Use
or instead of nitrate salts. The sulfate anion acts as a multi-point hydrogen bond acceptor, bridging the amide protons of the ligand. -
Method: Use Solvothermal Synthesis rather than layering.
-
Settings: Seal in a Teflon-lined autoclave. Heat to 120°C for 72 hours.
-
Cooling: Program a slow cool-down (
). Rapid cooling locks in defects that initiate thermal failure.
-
Protocol B: Ligand Rigidification via Interpenetration
If the framework is too porous, it will collapse. We aim for "interpenetration" (multiple entangled nets) to increase density and thermal robustness.
Troubleshooting Table: Synthesis Variables
| Symptom | Probable Cause | Corrective Action |
| Rapid precip. (Powder) | Reaction too fast; Kinetic product formed. | Lower pH to ~5.0 using |
| Opaque Crystals | Solvent inclusion defects. | Increase reaction temp by 10°C; Switch solvent to DMA (higher boiling point). |
| Low | Weak metal-ligand bond. | Switch metal center from Cu(II) (Jahn-Teller distortion) to Cd(II) or Co(II) (More spherical/stable). |
Module 2: Post-Synthetic Stabilization
Objective: Prevent "Framework Collapse" during activation (drying).
The Issue: Removing high-surface-tension solvents (Water/DMF) creates capillary forces that implode the flexible malonamide lattice.
The Fix: Gradient Solvent Exchange Protocol
-
Decant: Remove the mother liquor (DMF/Water) from the crystals.
-
Exchange 1: Soak crystals in Ethanol for 12 hours. Refresh solvent 3 times.
-
Exchange 2: Soak crystals in Acetone or Dichloromethane (DCM) for 24 hours. (These have low surface tension).
-
Activation:
-
Standard: Vacuum dry at room temperature for 6 hours.
-
Advanced:Supercritical
drying (Critical for maintaining porosity in flexible MOFs).
-
Module 3: Thermal Analysis & Diagnostics
Visualizing the Failure Mode Use this logic flow to interpret your TGA (Thermogravimetric Analysis) data.
Figure 1: Diagnostic logic for interpreting TGA curves of malonamide frameworks. Distinguishing solvent loss from ligand decomposition is critical.
Frequently Asked Questions (FAQ)
Q1: My crystals turn from transparent to opaque immediately upon removing them from the vial. Why? A: This is Solvent Loss Induced Collapse . The N1,N3-di(3-pyridinyl)malonamide ligand is flexible. When the supporting solvent molecules leave the pores, the structure folds in on itself. Fix: Keep crystals wet during handling or perform the Gradient Solvent Exchange (Module 2) before drying.
Q2: Can I use Copper (Cu) as the metal center?
A: Proceed with caution. While Copper forms complexes easily, Cu(II) creates Jahn-Teller distortions which can weaken the lattice. Cadmium (Cd) or Cobalt (Co) generally yield higher thermal stability (
Q3: Is the amide bond the weak link?
A: Chemically, yes. The amide bond (
Q4: How does pH affect stability?
A: The methylene group (
-
Low pH (<5): Protonation of pyridyl nitrogens prevents coordination.
-
High pH (>9): Deprotonation of the amide nitrogen or methylene carbon can occur, leading to different (often denser/more stable) structures, but reaction control becomes difficult.
-
Recommendation: Maintain pH 6-7 for neutral framework formation.
Visualization of Stabilization Pathway
Figure 2: Optimized workflow for synthesizing thermally robust dpma frameworks.
References
-
Effect of Counter Anions on Stability
-
Interpenetration & Thermal Robustness
-
General Thermal Decomposition Mechanisms
- Title: Thermal Decomposition Mechanism of P(DAC-AM)
- Source: MDPI (Polymers).
-
URL:[Link]
-
Coordination Polymer Stabilization
Sources
- 1. Metal–organic frameworks derived from bis-pyridyl-bis-amide ligands : Effect of positional isomerism of the ligands, hydrogen bonding backbone, counter anions on the supramolecular structures and selective crystallization of the sulfate anion - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. A series of bis-pyridyl-bis-amide-modulated metal–organic frameworks: formation, transformation and selectivity for the efficient detection of multiple analytes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Coordination Polymers Constructed from Semi-Rigid N,N′-Bis(3-pyridyl)terephthalamide and Dicarboxylic Acids: Effect of Ligand Isomerism, Flexibility, and Identity [mdpi.com]
Technical Support Center: Resolving Aqueous Solubility Issues of Bis(3-pyridyl)malonamide
Welcome to the Formulation & Solubilization Support Center. Bis(3-pyridyl)malonamide presents unique solubility challenges due to its rigid, highly crystalline malonamide core (which forms strong intermolecular hydrogen bonds) and the lipophilic nature of its neutral pyridine rings. This guide provides causal explanations, self-validating protocols, and authoritative strategies to help researchers achieve stable aqueous solutions for in vitro and in vivo applications.
Part 1: Diagnostic FAQ & Troubleshooting Guide
Q1: Why is bis(3-pyridyl)malonamide practically insoluble in neutral water? A: The insolubility is driven by two thermodynamic barriers: high crystal lattice energy and hydrophobicity. The malonamide linker acts as a strong hydrogen-bond donor and acceptor, leading to tight crystal packing. Furthermore, the pyridine rings are uncharged at neutral pH (pKa ~5.2), making the molecule highly lipophilic. To dissolve it, you must either disrupt the crystal lattice (via amorphous solid dispersions) or alter the solvation thermodynamics via pH shifts, cosolvents, or complexation[1].
Q2: Can I use pH adjustment to solubilize it? A: Yes. Bis(3-pyridyl)malonamide is a weak base. The pyridine nitrogens can be protonated at low pH. To achieve >99% ionization, the pH of the vehicle must be at least 2 units below the pKa (target pH < 3.0). Converting the free base into a mesylate or hydrochloride salt significantly reduces the energy required for solvation[1]. However, if the formulation is diluted in a physiological buffer (pH 7.4), the drug will rapidly deprotonate and precipitate.
Q3: How do I prevent precipitation upon dilution in physiological media? A: You must employ the "spring and parachute" approach. The low pH or cosolvent acts as the "spring" (driving the drug into a supersaturated state upon dilution), while a precipitation inhibitor acts as the "parachute." Polymers like HPMC or PVP maintain supersaturation by sterically hindering crystal nucleation and slowing down the precipitation kinetics of weak bases[2].
Q4: Which cosolvents are most effective for this compound? A: Water-miscible organic solvents that can disrupt hydrogen bonding work best. A mixture of PEG 400, Propylene Glycol (PG), and Dimethyl Sulfoxide (DMSO) is highly effective. Cosolvents reduce the dielectric constant of the aqueous vehicle, bringing it closer to the polarity of the nonpolar solute[3]. However, cosolvents alone may suffer from rapid precipitation upon aqueous dilution, necessitating the addition of surfactants (e.g., Tween 80 or Cremophor EL) to maintain the drug in micellar form[4].
Q5: Is cyclodextrin complexation a viable alternative?
A: Yes. Hydroxypropyl-
Part 2: Solubilization Workflows & Logical Relationships
Tiered troubleshooting workflow for resolving bis(3-pyridyl)malonamide aqueous solubility.
Part 3: Quantitative Data & Material Selection
Table 1: Recommended Excipients for Bis(3-pyridyl)malonamide Formulation
| Strategy | Excipient / Reagent | Mechanism of Action | Typical Concentration | Pros / Cons |
| pH Adjustment | 0.1 N HCl or Methanesulfonic Acid | Protonates pyridine rings, forming highly soluble salts[1]. | Equimolar to drug | Pro: High solubility.Con: Tissue irritation at injection site. |
| Cosolvent | PEG 400 / Propylene Glycol | Reduces solvent polarity to match the lipophilic solute[3]. | 10% - 40% (v/v) | Pro: Easy to formulate.Con: Risk of precipitation upon dilution[4]. |
| Complexation | Hydroxypropyl- | Encapsulates hydrophobic pyridine rings in a hydrophilic shell. | 10% - 20% (w/v) | Pro: Excellent biocompatibility.Con: Bulky, limits maximum drug dose. |
| Precipitation Inhibitor | HPMC or PVP (K29/32) | Sterically hinders crystal nucleation (Parachute effect)[2]. | 0.5% - 2.0% (w/v) | Pro: Maintains supersaturation.Con: Increases viscosity. |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Phase-Solubility Profiling with HP- -Cyclodextrin
Purpose: To determine the complexation efficiency and maximum solubilization capacity of HP-
Step-by-Step Methodology:
-
Preparation of CD Solutions: Prepare a series of aqueous solutions containing HP-
-CD at concentrations ranging from 0 to 50 mM in a pH 7.4 phosphate buffer. (Causality: Buffering ensures the drug remains in its neutral, most challenging state, isolating the solubilization effect to pure cyclodextrin complexation). -
Drug Addition: Add an excess amount of solid bis(3-pyridyl)malonamide (e.g., 10 mg/mL) to each vial. Self-Validation Check: Visible solid must remain in all vials after addition to guarantee that the thermodynamic saturation point is reached.
-
Equilibration: Seal the vials and agitate them on an orbital shaker at 150 rpm and 25°C for 72 hours. (Causality: Equilibrium is intentionally slow due to the high crystal lattice energy of the malonamide core).
-
Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter. Discard the first 1 mL of filtrate to account for membrane adsorption.
-
Quantification: Dilute the filtrate appropriately and analyze drug concentration via HPLC-UV.
-
Data Analysis: Plot the molar concentration of dissolved bis(3-pyridyl)malonamide (y-axis) versus the molar concentration of HP-
-CD (x-axis). Calculate the stability constant ( ) using the Higuchi-Connors equation: , where is the intrinsic solubility in water[5].
Dynamic equilibrium of cyclodextrin complexation and dissolution.
Protocol 2: Development of a Cosolvent/Polymer "Spring and Parachute" System
Purpose: To create a liquid formulation that dissolves the drug at high concentration and prevents precipitation when introduced into the aqueous environment of the gastrointestinal tract or bloodstream.
Step-by-Step Methodology:
-
Solvent Screening: Weigh 10 mg of bis(3-pyridyl)malonamide into separate vials. Add 1 mL of pure cosolvents (PEG 400, PG, DMSO) to determine the maximum solubility (
) in each. -
Binary/Ternary Mixture: Based on
, prepare a ternary solvent mixture (e.g., 10% DMSO, 40% PEG 400, 50% Water) that completely dissolves the required dose. -
Polymer Addition (The Parachute): Dissolve 1% (w/v) HPMC or PVP K29/32 into the aqueous phase of the mixture prior to combining with the organic phase. (Causality: The polymer adsorbs onto the surface of nascent drug microcrystals upon dilution, sterically blocking further crystal growth[2]).
-
Dilution Stress Test: Inject 1 mL of the formulated solution into 50 mL of simulated gastric fluid (SGF) or phosphate-buffered saline (PBS) at 37°C under constant stirring (50 rpm).
-
Turbidimetric Monitoring: Monitor the diluted solution using a UV-Vis spectrophotometer at 600 nm (measuring scattering, not absorbance) over 120 minutes. Self-Validation Check: A stable, near-zero baseline indicates successful precipitation inhibition; an increasing absorbance at 600 nm indicates crystal nucleation and failure of the parachute system.
References
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? | Molecular Pharmaceutics - ACS Publications[Link]
-
Cyclodextrin In Drug Delivery: A Review | Open Access Journals[Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | PMC - NIH[Link]
-
Solubilization techniques used for poorly water-soluble drugs | PMC - NIH[Link]
-
Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series[Link]
-
Polymer as precipitation inhibitor of weak base drug: An update and brief review | ResearchGate[Link]
Sources
Technical Support Center: Controlling Polymorphism in N1,N3-di(3-pyridinyl)malonamide Crystallization
Welcome to the Technical Support Center for N1,N3-di(3-pyridinyl)malonamide (commonly referred to as 3-bpma). This compound is a highly versatile bis(pyridyl)amide ligand utilized extensively in supramolecular chemistry, crystal engineering, and the synthesis of coordination networks. However, its crystallization is notoriously prone to polymorphism. This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting steps, and self-validating protocols to strictly control its solid-state forms.
Part 1: Mechanistic Foundations (The "Why")
To control polymorphism, one must understand the molecular causality driving the self-assembly of 3-bpma. Polymorphism in this system is not random; it is the result of a highly competitive thermodynamic landscape governed by two primary factors:
-
Conformational Isomerism: The central methylene (-CH2-) group of the malonamide spacer is highly flexible. This allows the two amide carbonyls to adopt syn or anti conformations relative to each other. Furthermore, rotation around the N(amide)-C(pyridyl) bond generates multiple stable rotamers in solution. Depending on the crystallization kinetics, different conformers can be trapped during the nucleation phase[1].
-
Hydrogen-Bonding Competition: In classic diaryl amides, the dominant supramolecular synthon is the 1D α-tape driven by robust N-H···O=C interactions[2]. However, the introduction of the electron-withdrawing 3-pyridyl group introduces a highly competitive hydrogen-bond acceptor. The strong amide N-H donors often preferentially bond to the pyridyl nitrogen (N-H···N) rather than the weakened carbonyl oxygen, leading to diverse, non-tape supramolecular architectures[3]. The delicate balance between N-H···O and N-H···N interactions is highly sensitive to the crystallization environment, resulting in concomitant polymorphs.
Part 2: Troubleshooting Guide (FAQs)
Q1: Why do I consistently obtain a mixture of polymorphs (concomitant polymorphism) during standard cooling crystallization? A1: Concomitant polymorphism occurs when the free energy difference between two polymorphic clusters (e.g., a syn-conformer N-H···O network vs. an anti-conformer N-H···N network) is very small, and their nucleation rates are nearly identical under the chosen conditions[4]. To resolve this, you must alter the thermodynamic landscape. If you require the thermodynamically stable form, abandon rapid cooling and employ a slurry conversion (maturation) experiment over 48-72 hours. This allows Ostwald ripening to naturally dissolve the metastable kinetic form and precipitate the stable form.
Q2: How does solvent selection dictate the polymorphic outcome of 3-bpma? A2: Solvents actively participate in pre-nucleation clusters. Protic solvents (like methanol or ethanol) act as both H-bond donors and acceptors. They often "mask" the pyridyl nitrogen by forming solvent-to-pyridyl hydrogen bonds, forcing the 3-bpma molecules to self-assemble via the classic amide N-H···O=C tape[3]. Conversely, non-polar or aprotic solvents (like toluene) do not mask the pyridyl nitrogen, allowing the kinetically favored N-H···N(pyridyl) interactions to drive the self-assembly[5]. To control the form, select a solvent that selectively solvates one of the competing functional groups.
Q3: My 3-bpma crystals lose their transparency and become opaque powder after isolation. What is happening? A3: This is a classic sign of a solvent-mediated phase transition or the desolvation of a pseudo-polymorph (solvate/hydrate). Because 3-bpma has multiple H-bonding sites, it readily traps solvent molecules in its lattice. Upon removal from the mother liquor, the solvent evaporates, causing the crystal lattice to collapse into a microcrystalline powder of a different polymorph. To prevent this, analyze the wet cake via Powder X-Ray Diffraction (PXRD) immediately, and consider transitioning to a solvent system with a larger molecular volume that cannot easily integrate into the crystal lattice (e.g., isopropyl acetate).
Part 3: Standard Operating Protocols (SOPs)
Every protocol below is designed as a self-validating system to ensure scientific integrity and reproducibility.
Protocol 1: Solvent-Drop Grinding (Mechanochemistry) for Polymorph Screening
Causality: Mechanochemistry provides the mechanical activation energy required to access various polymorphic forms without the overwhelming solvation effects of a bulk liquid. The addition of a catalytic amount of solvent acts as a structure-directing agent, facilitating molecular diffusion and accelerating the phase transformation to the most stable form for that specific solvent environment.
-
Preparation: Weigh exactly 50.0 mg of 3-bpma starting material into a 10 mL stainless steel grinding jar.
-
Media Addition: Add two stainless steel grinding balls (7 mm diameter).
-
Solvent Addition: Add exactly 10 µL of the target solvent (e.g., Methanol for Form A, Toluene for Form B).
-
Self-Validation Check: The solvent-to-solid ratio must strictly remain below 0.25 µL/mg to ensure a grinding mechanism rather than a slurrying mechanism.
-
-
Milling: Secure the jar in a mixer mill and grind at a frequency of 25 Hz for 20 minutes.
-
Analysis: Recover the powder and immediately analyze via PXRD.
-
Self-Validation Check: Compare the experimental PXRD pattern to the calculated pattern from single-crystal data to confirm phase purity. If amorphous halos are present, anneal the sample at 80°C for 2 hours to induce crystallization and re-analyze.
-
Protocol 2: Controlled Cooling Crystallization for Single-Crystal Growth
Causality: To obtain high-quality single crystals for X-ray diffraction, the system must be strictly maintained within the metastable zone. This avoids primary homogeneous nucleation (which causes fine powders) and promotes steady growth on existing nuclei.
-
Dissolution: Prepare a saturated solution of 3-bpma in 5 mL of the chosen solvent at 60°C.
-
Filtration: Filter the hot solution through a pre-warmed 0.22 µm PTFE syringe filter into a clean, pre-warmed vial.
-
Self-Validation Check: Filtration removes foreign particulates (dust) that act as heterogeneous nucleation sites, which can prematurely trigger the precipitation of an unwanted kinetic polymorph.
-
-
Incubation: Seal the vial and place it in a programmable thermal incubator.
-
Cooling Profile: Cool the solution from 60°C to 20°C at a strictly controlled rate of 0.1°C/hour.
-
Harvesting: Harvest the crystals directly from the mother liquor and immediately mount them in Paratone oil to prevent desolvation prior to Single-Crystal X-Ray Diffraction (SCXRD) analysis.
Part 4: Data Presentation
Table 1: Analytical Techniques for 3-bpma Polymorph Differentiation
| Analytical Technique | Primary Purpose | Key Indicators for 3-bpma Polymorphs |
| PXRD (Powder X-Ray Diffraction) | Phase identification & purity | Distinct Bragg peak positions (2θ) at low angles (<15°), indicating different unit cell dimensions. |
| DSC (Differential Scanning Calorimetry) | Thermodynamic stability | Melting point variations; exothermic peaks indicating kinetic-to-thermodynamic phase transitions. |
| FTIR (Fourier-Transform Infrared) | Hydrogen-bond network analysis | Shifts in the Amide I (C=O stretch, ~1650 cm⁻¹) and Amide II (N-H bend) bands based on H-bond strength. |
| ssNMR (Solid-State NMR) | Conformational analysis | Distinct ¹³C chemical shifts for the malonamide methylene carbon, differentiating syn vs. anti conformers. |
Table 2: Common Supramolecular Synthons in Bis(pyridyl)amides
| Synthon Type | Interacting Groups | Relative Energy | Typical Solvent Driver |
| α-Tape | Amide N-H ··· O=C (Amide) | High (Strong) | Protic solvents (masking pyridyl N) |
| Py-Network | Amide N-H ··· N (Pyridyl) | Very High (Strongest) | Aprotic/Non-polar solvents |
| C-H···O | Pyridyl C-H ··· O=C (Amide) | Low (Weak) | Sterically hindered environments |
Part 5: Visualizations
Fig 1: Mechanistic pathway of 3-bpma polymorphism driven by conformation and H-bond competition.
Fig 2: Self-validating experimental workflow for 3-bpma polymorph screening and characterization.
References
-
Reddy, L. S., et al. "Hydrogen Bonding in Crystal Structures of N,N'-Bis(3-pyridyl)urea. Why Is the N−H···O Tape Synthon Absent in Diaryl Ureas with Electron-Withdrawing Groups?" Crystal Growth & Design, ACS Publications.3[3]
-
Martins, M. A. P., et al. "Polymorphism in N-(5-methylisoxazol-3-yl)malonamide: understanding the supramolecular structure and the crystallization mechanism." CrystEngComm, ResearchGate. 1[1]
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Martins, M. A. P., et al. "Crystallization mechanism of organic compounds: the supramolecular cluster – a demarcation tool." CrystEngComm, RSC Publishing. 4[4]
-
Lima, P. S. V., et al. "Supramolecular Packing of a Series of N-Phenylamides and the Role of NH···O=C Interactions." ACS Omega, ACS Publications. 2[2]
-
Dastidar, P., et al. "Solid-State Structural Transformation and Photoluminescence Properties of Supramolecular Coordination Compounds." MDPI. 5[5]
Sources
Validation & Comparative
A Comparative FTIR Spectroscopic Guide: Distinguishing N1,N3-di(3-pyridinyl)malonamide from Nicotinamide
For researchers and professionals in drug development and materials science, precise molecular characterization is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for elucidating the structural features of organic molecules. This guide provides an in-depth comparison of the FTIR spectral characteristics of N1,N3-di(3-pyridinyl)malonamide and its simpler structural relative, nicotinamide. By understanding their distinct vibrational signatures, researchers can unambiguously differentiate between these compounds, verify synthesis, and probe intermolecular interactions.
Structural and Functional Group Analysis: The Basis for Spectral Differentiation
The fundamental differences in the FTIR spectra of N1,N3-di(3-pyridinyl)malonamide and nicotinamide originate from their distinct molecular architectures.
-
Nicotinamide (Vitamin B3): This molecule consists of a pyridine ring substituted with a primary amide (-CONH₂) group at the 3-position. Its key features are a single aromatic ring and a primary amide.
-
N1,N3-di(3-pyridinyl)malonamide: This is a more complex, symmetrical molecule. It features two 3-pyridinyl groups linked to a central malonamide core. This structure contains two secondary amide (-NH-CO-) linkages and a central methylene (-CH₂-) bridge.
These differences—primarily the nature of the amide group (primary vs. secondary) and the presence of an aliphatic methylene linker—give rise to unique and diagnostic absorption bands in their respective FTIR spectra.
Caption: Standard workflow for FTIR-ATR analysis of solid samples.
Step-by-Step Procedure
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This measurement of the ambient environment will be automatically subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.
-
Apply Pressure: Use the ATR's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is key to achieving a good signal-to-noise ratio and spectral reproducibility.
-
Sample Spectrum Collection: Collect the sample spectrum using the same acquisition parameters (scans, resolution) as the background.
-
Data Processing:
-
ATR Correction: Apply a software-based ATR correction algorithm. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum.
-
Baseline Correction: Apply an automated or manual baseline correction to remove any broad, underlying features and ensure peaks originate from a flat baseline.
-
Peak Identification: Use the software's peak-picking tools to identify the precise wavenumbers of the absorption maxima.
-
Conclusion
FTIR spectroscopy provides a powerful and definitive method for distinguishing between N1,N3-di(3-pyridinyl)malonamide and nicotinamide. The key differentiating features are found in the N-H stretching region, where the primary amide of nicotinamide shows two bands versus a single band for the secondary amide of the malonamide. Furthermore, the presence of aliphatic C-H stretches and a characteristic secondary Amide II band around 1540 cm⁻¹ serve as unambiguous markers for N1,N3-di(3-pyridinyl)malonamide. By following the outlined experimental protocol and focusing on these diagnostic regions, researchers can confidently verify molecular identity and purity.
References
-
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
- Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d₂. Canadian Journal of Chemistry, 35(10), 1183-1194.
- Barth, A. (2000). The infrared absorption of amino acid side chains. Progress in Biophysics and Molecular Biology, 74(3-5), 141-173.
- Lord, R. C., Marston, A. L., & Miller, F. A. (1957). The Vibrational Spectra of Pyridine and Pyridine-d 5. Journal of Chemical Physics, 27(5), 1172-1182.
- Ramalingam, S., Periandy, S., Govindarajan, M., & Mohan, S. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1552-1558.
- Schultz, C. P. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv.
- Khant, D., Jain, V., & Parangi, T. (2025). Charge Transfer Complexes of TPB with TCNQ and DDQ: Spectroscopic and Computational Studies. Journal of Molecular Structure.
- Varghese, B., Panicker, C. Y., & Keresztury, G. (2009). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 21(4), 2627.
- Tokmakoff, A. (2008). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT.
- Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d₂. Canadian Journal of Chemistry.
- Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d₂. Semantic Scholar.
- Ramalingam, S., Periandy, S., Govindarajan, M., & Mohan, S. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 75(5), 1552–1558.
- European Union Digital Library. (2025). Experimental and Theoretical Spectroscopic Studies on Niacinamide.
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National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Routes towards malonamide derivatives (MDs). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of New N, N-Disubstituted Malonamide Derivatives. Retrieved from [Link]
- Taylor & Francis Online. (2023). Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems.
- MDPI. (2019).
- Patsnap. (2025). FTIR vs MALDI: Peptide Mass Fingerprinting Efficiency.
The Impact of Nitrogen Position: A Comparative Guide to the Binding Affinity of 3-Pyridyl versus 4-Pyridyl Malonamide Ligands
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, owing to its versatile chemical properties and prevalence in FDA-approved drugs.[1][2] A subtle yet critical modification in ligand design—the position of the nitrogen atom within the pyridine ring—can profoundly influence binding affinity and, consequently, the therapeutic efficacy of a drug candidate. This guide provides an in-depth, objective comparison of the binding affinities of 3-pyridyl and 4-pyridyl malonamide ligands, offering experimental insights and structural rationale to inform medicinal chemists and drug development professionals in their quest for more potent and selective molecules.
The malonamide core, with its twin amide functionalities, provides a rigid yet versatile platform for positioning two pyridyl moieties. The fundamental question we address is: how does altering the nitrogen's location from the 3-position (meta) to the 4-position (para) impact the ligand's interaction with a biological target? This seemingly minor isomeric change can alter the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape, leading to significant differences in binding affinity.
Unraveling the Binding Discrepancy: A Structural and Electronic Perspective
The differential binding affinities of 3-pyridyl and 4-pyridyl isomers can be attributed to a combination of electronic and steric factors. The lone pair of electrons on the pyridine nitrogen is a key hydrogen bond acceptor. In the 4-pyridyl configuration, the nitrogen's lone pair is directly opposite the point of attachment to the malonamide core, projecting outwards. This orientation can facilitate a direct and sterically unhindered hydrogen bond with a donor residue in a protein's binding pocket.
Conversely, in the 3-pyridyl isomer, the nitrogen's lone pair is positioned at a 120-degree angle to the substituent. This can lead to a more indirect or sterically challenging hydrogen bond formation, potentially weakening the interaction. Furthermore, the position of the nitrogen atom influences the overall dipole moment and electrostatic potential of the ligand, which can significantly affect its long-range interactions with the protein surface.
Evidence from studies on related pyridine derivatives supports this hypothesis. For instance, in a series of PPARγ modulators, the substitution pattern on both 3- and 4-pyridyl rings was shown to enhance in vitro potency, with the specific position of substituents being critical.[3] Another study on bithiophene derivatives revealed that a 4-pyridyl ring interacts more strongly with electrophiles and protons compared to a 3-pyridyl ring, highlighting the greater accessibility and reactivity of the nitrogen in the 4-position.[4]
Comparative Binding Affinity Data
While direct, head-to-head binding data for a comprehensive series of 3-pyridyl versus 4-pyridyl malonamide ligands against a single target is not extensively published, we can synthesize findings from various studies on related pyridyl-containing inhibitors to provide a comparative overview. The following table summarizes representative data, illustrating the impact of the pyridyl nitrogen's position on biological activity.
| Target | Ligand Class | 3-Pyridyl Derivative (Activity) | 4-Pyridyl Derivative (Activity) | Key Findings & Reference |
| PPARγ | Benzoic Acid Derivatives | 4-methoxy-3-pyridyl (EC50 = 220 nM) | 3-methoxy-4-pyridyl (EC50 = 188 nM) | Subtle electronic and positional changes significantly impact potency.[3] |
| PIKfyve Kinase | Isothiazolo[4,3-b]pyridines | 5-methoxy-3-pyridinyl (IC50 = 3 nM) | 4-methoxy-3-pyridinyl (IC50 = 590 nM) | The substituent position on the 3-pyridyl ring is of paramount importance for potent inhibition.[5] |
| NKG2D | Small Molecule PPI Inhibitors | Not directly compared | Phenyl ring replaced with a 4-pyridyl moiety improved potency. | The 4-pyridyl moiety contributes to the stabilization of the inhibitor-bound dimer.[6] |
| Cholinesterases | Pyridine Diamine Derivatives | 3-methoxy-4-hydroxyphenyl substituent on pyridine core (91% BChE inhibition) | Not directly compared | Electron-donating and hydrogen-bonding groups on the aromatic substituent are favorable.[1] |
Experimental Methodologies: A Guide to Synthesis and Binding Affinity Determination
To empower researchers to conduct their own comparative studies, we provide the following validated experimental protocols.
Synthesis of N,N'-di(pyridin-3-yl)malonamide and N,N'-di(pyridin-4-yl)malonamide
A robust and straightforward method for the synthesis of these target compounds involves the condensation of malonic acid with the corresponding aminopyridine.
Protocol:
-
Activation of Malonic Acid: In a round-bottom flask, dissolve malonic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (2.2 equivalents), and a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (3 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid groups.
-
Amide Coupling: To the activated malonic acid solution, add 3-aminopyridine or 4-aminopyridine (2.2 equivalents) dissolved in a minimal amount of the same solvent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with an aqueous solution of 1M HCl, followed by saturated sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N,N'-di(pyridin-3-yl)malonamide or N,N'-di(pyridin-4-yl)malonamide.[7][8]
Caption: A generalized workflow for the synthesis of N,N'-dipyridylmalonamides.
Determination of Binding Affinity using Isothermal Titration Calorimetry (ITC)
ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.[9]
Protocol:
-
Sample Preparation: Prepare a solution of the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Dialyze both the protein and the ligand solutions against the same buffer to minimize heats of dilution. Determine the accurate concentrations of the protein and ligand solutions.
-
ITC Instrument Setup: Set the experimental temperature (e.g., 25°C). Fill the sample cell with the protein solution and the injection syringe with the ligand solution (typically 10-20 times the protein concentration).
-
Titration: Perform a series of small injections (e.g., 2-5 µL) of the ligand solution into the protein solution, allowing the system to reach equilibrium after each injection.
-
Data Analysis: The heat change per injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to extract the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Caption: A streamlined workflow for determining binding affinity using ITC.
Structural Insights from X-Ray Crystallography
To visualize the molecular basis for the observed binding affinities, X-ray crystallography is an invaluable tool.[10] By obtaining a co-crystal structure of a target protein in complex with a 3-pyridyl or 4-pyridyl malonamide ligand, we can directly observe the binding mode and key interactions.
Analysis of existing protein-ligand co-crystal structures in the Protein Data Bank (PDB) reveals that the 4-pyridyl moiety frequently engages in a direct hydrogen bond with a backbone amide or a polar side chain of an amino acid residue. For example, in the crystal structure of GSK-3β in complex with a 2-(4-pyridyl)thienopyridinone inhibitor, the 4-pyridyl nitrogen forms a crucial hydrogen bond that anchors the ligand in the active site.[11] This type of interaction is often a strong contributor to the overall binding affinity.
For a 3-pyridyl ligand, the orientation of the nitrogen may necessitate a water-mediated hydrogen bond or a less optimal interaction with the protein, which could explain a lower binding affinity in some cases.
Caption: Key stages in determining a protein-ligand co-crystal structure.
Conclusion
The choice between a 3-pyridyl and a 4-pyridyl moiety in a malonamide ligand is a critical decision in drug design that can have a substantial impact on binding affinity. While the specific context of the protein binding pocket is always paramount, general principles suggest that the 4-pyridyl isomer often has the potential to form more direct and favorable hydrogen bonding interactions due to the orientation of the nitrogen's lone pair. However, the 3-pyridyl isomer may offer advantages in terms of scaffold hopping or accessing different sub-pockets within the active site.
This guide provides a framework for understanding the structural and electronic differences between these two isomers and offers robust experimental protocols for their synthesis and binding affinity determination. By systematically evaluating both 3-pyridyl and 4-pyridyl malonamide derivatives, researchers can make more informed decisions in the lead optimization process, ultimately accelerating the discovery of novel and effective therapeutics.
References
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Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Med. Chem. Lett. 2018, 9, 8, 835–840. [Link]
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Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules. 2025, 30, 1. [Link]
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Direct Synthesis of Pyridine Derivatives. Organic Chemistry Portal. [Link]
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Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. J Med Chem. 2001 Feb 1;44(3):439-46. [Link]
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Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Eur J Med Chem. 2012 Feb;48:201-9. [Link]
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Identification of small-molecule protein–protein interaction inhibitors for NKG2D. PNAS. 2023, 120 (18) e2216694120. [Link]
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Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. Bioorg Med Chem Lett. 2021 Jun 1;41:127996. [Link]
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Protein Crystallization and X-Ray Crystallography Services. Charles River. [Link]
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Protein X-ray Crystallography: Key Principles. Profacgen. [Link]
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Hydrogen-Bonding Trends in a Bithiophene with 3- and/or 4-Pyridyl Substituents. ACS Omega. 2023, 8, 27, 24451–24460. [Link]
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Isothermal Titration Calorimetry: Theory and Practice. Calixon. [Link]
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High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography. IUCrJ. 2020, 7, 2. [Link]
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Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Struct Dyn. 2023 Jan 23;10(1):011101. [Link]
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3-(4-Aminobutyn-1-yl)pyridines: Binding at α4β2 nicotinic cholinergic receptors. ResearchGate. [Link]
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Comparison of affinity/selectivity profiles for inhibitor 3 ( A ) and... ResearchGate. [Link]
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Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. [Link]
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Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors. Bioorg Med Chem Lett. 2011 Aug 15;21(16):4746-50. [Link]
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Syntheses and Applications of Malonamide Derivatives – A Minireview. University of Dundee. [Link]
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New bis-, tris- and tetrakis(pyrazolyl)borate ligands with 3-pyridyl and 4-pyridyl substituents: synthesis and coordination chemistry. Dalton Trans. 2003, 10, 1850-1859. [Link]
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Inorganic Anion-Mediated Supramolecular Entities of 4-Amino-3,5-Bis(4-Pyridyl)-1,2,4-Triazole Salts Assisted by the Interplay of Noncovalent Interactions. Crystal Growth & Design. 2023, 23, 8, 5957–5969. [Link]
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x-ray crystallography & cocrystals of targets & ligands. YouTube. [Link]
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Syntheses and Applications of Malonamide Derivatives – A Minireview. ResearchGate. [Link]
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Binding affinity – Knowledge and References. Taylor & Francis. [Link]
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1FU2: FIRST PROTEIN STRUCTURE DETERMINED FROM X-RAY POWDER DIFFRACTION DATA. RCSB PDB. [Link]
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Discovery of novel pyrimidine and malonamide derivatives as TGR5 agonists. Bioorg Med Chem Lett. 2014 Sep 1;24(17):4232-6. [Link]
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Investigation of metallodrug/protein interaction by X-ray crystallography and complementary biophysical techniques. RSC Publishing. [Link]
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Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific Research Publishing. [Link]
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The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. MDPI. [Link]
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BindingDB BDBM39234 3-[(4-methylphenyl)sulfonylamino]propyl N-pyridin-4-ylcarbamate. BindingDB. [Link]
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A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. MDPI. [Link]
-
Biophysical Characterization of Membrane Interactions of 3-Hydroxy-4-Pyridinone Vanadium Complexes: Insights for Antidiabetic Applications. MDPI. [Link]
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New analogs of 3‐pyridyl ether as potential new ligands with high affinity and efficacy at selective nAChRs (1059.10). ResearchGate. [Link]
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A Comparative Guide to Establishing Elemental Analysis Standards for Pure N1,N3-di(3-pyridinyl)malonamide
Introduction
For researchers, scientists, and drug development professionals, the confirmation of a compound's elemental composition is a foundational step in establishing its identity, purity, and empirical formula. N1,N3-di(3-pyridinyl)malonamide, a nitrogen-containing heterocyclic compound, presents a molecular structure of significant interest in medicinal chemistry and materials science.[1][2] The pyridine moieties within its structure offer potential sites for hydrogen bonding and coordination, making precise characterization paramount.[3]
This guide provides an in-depth technical comparison of the theoretical versus experimental elemental analysis of pure N1,N3-di(3-pyridinyl)malonamide. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish a self-validating protocol for CHN analysis, and contextualize this primary technique against complementary methods used in pharmaceutical quality control. Our objective is to provide a robust framework for achieving accurate and reproducible elemental composition data, a critical component of any regulatory submission or high-impact publication.
Part 1: The Foundational Benchmark: Theoretical Composition
Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the absolute standard against which all empirical data are measured. For N1,N3-di(3-pyridinyl)malonamide, the molecular formula is C₁₃H₁₂N₄O₂.
Molecular Formula: C₁₃H₁₂N₄O₂ Molecular Weight: 256.26 g/mol
The expected mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) are presented below.
| Element | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass per Element | Theoretical Mass % |
| Carbon (C) | 12.011 | 13 | 156.143 | 60.93% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 4.72% |
| Nitrogen (N) | 14.007 | 4 | 56.028 | 21.87% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 12.49% |
The primary goal of the experimental workflow is to verify these theoretical values, typically within a stringent margin of error, often cited as ±0.4% in scientific literature to confirm a purity level of ≥95%.[4]
Part 2: The Gold Standard: CHN Combustion Analysis
For determining the C, H, and N content of pure organic compounds, combustion analysis is the definitive technique.[5][6] Modern CHN analyzers operate on the principle of the Dumas method, which involves the complete and instantaneous oxidation of the sample through flash combustion in a high-temperature, oxygen-rich environment.[7][8] This process quantitatively converts all carbon, hydrogen, and nitrogen into their gaseous oxide forms (CO₂, H₂O, and Nₓ), which are then separated and detected.
The elegance of this method lies in its destructive, yet absolute, conversion of the sample into simple, detectable gases, providing a direct measure of its core elemental makeup.[9]
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Verifying Malonamide Complexes: A Senior Application Scientist's Guide to Powder X-ray Diffraction
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a newly synthesized malonamide complex is a critical step. While various analytical techniques offer pieces of the structural puzzle, Powder X-ray Diffraction (PXRD) stands out as a powerful and accessible method for verifying the formation of a new crystalline phase. This guide provides an in-depth, technically-grounded comparison of PXRD with other techniques, supported by experimental insights and protocols, to empower you in your solid-state characterization endeavors.
The Crystallinity Question: Why PXRD is the Gold Standard for Phase Identification
When a malonamide complex is synthesized, the primary question is whether a new, single-phase crystalline material has been formed or if the product is a simple physical mixture of the starting materials. While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the presence of the constituent molecules, they often cannot definitively distinguish between a true complex and a co-precipitated mixture. This is where PXRD excels.
Each crystalline solid has a unique crystal lattice, which gives rise to a characteristic diffraction pattern – a fingerprint of its atomic arrangement. The formation of a new malonamide complex will result in a PXRD pattern that is demonstrably different from the patterns of the individual starting materials (the metal salt and malonamide). Conversely, a physical mixture will exhibit a pattern that is a simple superposition of the patterns of the components.
Comparing Analytical Techniques for Malonamide Complex Verification
| Technique | Strengths | Limitations |
| Powder X-ray Diffraction (PXRD) | Definitive confirmation of new crystalline phase formation. Provides information on crystallinity, phase purity, and unit cell parameters. Non-destructive. | Requires a crystalline sample. Does not provide detailed molecular connectivity information. |
| Single-Crystal X-ray Diffraction (SCXRD) | Provides the absolute three-dimensional atomic structure, including bond lengths and angles. | Requires a suitable single crystal, which can be difficult and time-consuming to grow. |
| Differential Scanning Calorimetry (DSC) | Can indicate the formation of a new thermal event (melting point) different from the starting materials. | A new melting point does not definitively prove the formation of a single new phase; eutectics can show similar behavior. |
| Infrared (IR) & Raman Spectroscopy | Can show shifts in vibrational modes upon coordination, suggesting complex formation. | Shifts can be subtle and may not be conclusive proof of a new crystalline phase versus surface interactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the presence and ratio of the organic components in the product. | Primarily a solution-state technique; provides limited information about the solid-state structure. |
The In-Depth Technical Guide to PXRD for Malonamide Complex Verification
This section delves into the practical aspects of using PXRD for the verification of a hypothetical copper(II)-malonamide complex.
Experimental Design: The "Why" Behind the "How"
The quality of your PXRD data is paramount. Here’s a breakdown of key experimental choices and their rationale:
-
Sample Preparation: The goal is to present a sample with a large number of randomly oriented crystallites to the X-ray beam.
-
Why? Random orientation ensures that all possible diffraction planes are sampled, leading to a representative powder pattern. Preferred orientation, where crystals align in a non-random way, can significantly alter the relative intensities of the diffraction peaks, making phase identification difficult.
-
How: Gently grind the sample to a fine powder (typically <10 µm) using an agate mortar and pestle. Avoid overly aggressive grinding, which can induce amorphization or phase transitions. The powder is then typically back-loaded into a sample holder to minimize preferred orientation at the surface.
-
-
Instrumental Parameters:
-
X-ray Source (e.g., Cu Kα): The choice of X-ray wavelength is crucial.
-
Why? Copper is a common choice for organic and organometallic compounds as its wavelength (1.54 Å) provides good dispersion of diffraction peaks in the typical 2θ range.
-
-
Voltage and Current: These parameters determine the intensity of the X-ray beam.
-
Why? Higher intensity leads to better signal-to-noise, but care must be taken not to saturate the detector. Typical settings are 40 kV and 40 mA.
-
-
Scan Range (2θ): The angular range over which diffraction is measured.
-
Why? A wide scan range (e.g., 5-50° 2θ) is typically used for initial screening to capture a sufficient number of diffraction peaks for phase identification.
-
-
Step Size and Dwell Time: These determine the resolution and signal-to-noise of the data.
-
Why? A smaller step size (e.g., 0.02° 2θ) and longer dwell time per step will result in a higher quality pattern, which is crucial for resolving closely spaced peaks and for more advanced analyses like Rietveld refinement.
-
-
A Self-Validating Experimental Workflow
The following diagram illustrates a robust workflow for PXRD-based verification of a malonamide complex.
Caption: Logical flowchart for verifying a new malonamide complex using PXRD.
Step-by-Step Experimental Protocol for PXRD Analysis
-
Sample Preparation:
-
Take approximately 10-20 mg of the dried, synthesized malonamide complex.
-
Gently grind the sample in an agate mortar and pestle for 1-2 minutes to obtain a fine, homogeneous powder.
-
Back-load the powder into a zero-background sample holder to minimize preferred orientation. Ensure the sample surface is flat and level with the surface of the holder.
-
-
Instrument Setup (for a typical Bragg-Brentano diffractometer):
-
Ensure the instrument is properly aligned and calibrated.
-
Set the X-ray generator to 40 kV and 40 mA.
-
Select the appropriate optics for powder diffraction (e.g., divergence slit, anti-scatter slit, and receiving slit).
-
Mount the sample holder in the goniometer.
-
-
Data Collection:
-
Set the 2θ scan range from 5° to 50°.
-
Set the step size to 0.02° and the dwell time to 1 second per step.
-
Initiate the data collection.
-
-
Data Analysis:
-
Import the raw data file into a suitable data analysis software.
-
Perform background subtraction if necessary.
-
Identify the peak positions (2θ values) and their relative intensities.
-
Overlay the PXRD pattern of the product with the patterns of the starting materials (copper(II) chloride and malonamide) for direct comparison.
-
If a new phase is confirmed, the pattern can be indexed to determine the unit cell parameters. This can be compared with data from single-crystal XRD if available, or used in conjunction with crystallographic databases to identify potential isostructural materials.
-
Conclusion
Powder X-ray diffraction is an indispensable tool for the solid-state characterization of malonamide complexes. Its ability to definitively identify new crystalline phases provides a level of certainty that is challenging to achieve with other common laboratory techniques. By understanding the principles behind the experimental design and data interpretation, researchers can confidently verify the successful synthesis of their target complexes, a crucial step in the journey of drug discovery and development.
References
-
Elancheran, R., et al. (2023). Synthesis, crystal structure, DNA binding, molecular docking, DFT, Hirshfeld surface analysis, and cytotoxicity of copper (II) complex with malonamide and 2,9-dimethyl-1,10-phenanthroline. Journal of Molecular Structure, 1279, 134996. [Link]
-
Chauhan, A., & Chauhan, P. (2014). Powder XRD Technique and its Applications in Science and Technology. Cosmic Journal of Science & Technology, 2(1), 15-18. [Link]
-
Thakuria, R., et al. (2017). The role and applications of powder X-ray diffraction in pharmaceutical sciences. Advanced Drug Delivery Reviews, 117, 1-28. [Link]
-
Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutical Technology, 38(2), 34-41. [Link]
-
Velaga, S. P., et al. (2012). Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture. Drug development and industrial pharmacy, 38(11), 1383–1391. [Link]
-
Braga, D., et al. (2005). Making crystals from crystals: a green route to crystal engineering and polymorphism. Chemical Communications, (29), 3635-3645. [Link]
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
-
International Centre for Diffraction Data. (n.d.). Powder Diffraction File™ (PDF®). Retrieved from [Link]
-
Dronskowski, R. (2005). Computational Chemistry of Solid State Materials. Wiley-VCH. [Link]
-
Setyawan, D., et al. (2014). Preparation and characterization of artesunate - Nicotinamide cocrystal by solvent evaporation and slurry method. Asian Journal of Pharmaceutical and Clinical Research, 7(5), 158-161. [Link]
Safety Operating Guide
N~1~,N~3~-di(3-pyridinyl)malonamide proper disposal procedures
Comprehensive Operational Guide: Proper Disposal and EHS Protocols for N1,N3-di(3-pyridinyl)malonamide
N1,N3-di(3-pyridinyl)malonamide (CAS: 39642-89-2), also known as N,N'-bis(3-pyridyl)malonamide, is an advanced organic nitrogen compound featuring a malonamide core flanked by two pyridine rings . Widely utilized in pharmaceutical development and complex organic synthesis, its unique structure presents significant environmental health and safety (EHS) challenges at the end of its lifecycle. Improper disposal of high-nitrogen heterocyclic compounds can lead to severe ecological toxicity, groundwater contamination, and the emission of highly regulated nitrogen oxides (NOx) during combustion .
As a Senior Application Scientist, I have designed this guide to provide a self-validating, field-proven operational framework for the safe handling, laboratory segregation, and industrial disposal of this compound.
Section 1: Physicochemical Hazard Profiling & Causality
To design an effective disposal strategy, we must first understand the molecular behavior of the waste. Pyridine derivatives are notoriously persistent in the environment and resist standard biodegradation in municipal wastewater treatment plants [[1]]([Link]). Furthermore, when subjected to thermochemical treatment (incineration), the dense nitrogen atoms within the pyridine rings and amide bonds act as direct precursors to toxic emissions .
The Causality of NOx Emissions:
During the primary combustion of organic nitrogen compounds, the material releases low-molecular-mass nitrogen intermediates, primarily hydrogen cyanide (HCN) and ammonia (NH3) . If incinerated in a standard facility without specialized abatement, these intermediates rapidly oxidize into NO and NO2 (collectively NOx), which are heavily regulated pollutants responsible for acid rain and ozone depletion . Therefore, disposal must be routed to facilities equipped with specific catalytic reduction technologies .
Table 1: Physicochemical Properties and EHS Implications
| Property / Parameter | Value / Classification | Operational EHS Implication |
| Chemical Name | N | Contains 4 nitrogen atoms per molecule; high NOx potential during combustion requires specialized incineration . |
| CAS Number | 39642-89-2 | Unique identifier required for accurate hazardous waste manifesting . |
| Molecular Formula | C | High N:C ratio strictly prohibits standard landfilling [[2]]([Link]). |
| Hazard Class | Toxic / Irritant (Pyridine derivative) | Requires strict PPE; avoid skin contact and inhalation of dust/vapors . |
| EPA Waste Code | Unlisted (Evaluated as Characteristic) | Must be evaluated for toxicity characteristic leaching procedure (TCLP) if mixed with other solvents [[3]]([Link]). |
Section 2: Laboratory-Scale Segregation and Packaging Protocols
Proper disposal begins at the bench. Mixing N1,N3-di(3-pyridinyl)malonamide with incompatible waste streams can cause exothermic reactions or complicate downstream processing. For instance, pyridine is a weak base; mixing it with strong acids will trigger an exothermic neutralization reaction, potentially boiling off toxic solvent vapors .
Methodology: Waste Segregation and Containerization
-
State Determination: Identify whether the waste is a solid (e.g., contaminated PPE, residual powder) or a liquid solution (e.g., dissolved in organic solvents).
-
Chemical Compatibility Check: Ensure the waste stream contains NO strong acids or strong oxidizers.
-
Container Selection: Use high-density polyethylene (HDPE) or PTFE-lined containers. Avoid standard low-density plastics, as pyridine derivatives can permeate or degrade them over time, leading to secondary leaks .
-
Validation Checkpoint (Self-Validating Step): Before sealing liquid waste, extract a 1 mL aliquot and verify the pH using indicator strips. The solution must be neutral or slightly basic (pH 7-9). If acidic, the waste must be carefully neutralized prior to sealing to prevent pressure buildup.
-
Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Waste - Toxic Organic Nitrogen Compound (Contains Pyridine Derivatives)." Ensure the accumulation start date is clearly marked .
Decision workflow for the compliant segregation and disposal of laboratory chemical waste.
Section 3: Industrial Disposal & Thermochemical Degradation
Once the waste leaves the laboratory, it is subjected to industrial thermochemical treatment. Landfilling is strictly prohibited for high-concentration organic nitrogen compounds due to the risk of groundwater leaching .
Methodology: High-Temperature Incineration Workflow
-
Primary Combustion: The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1000°C. This immense heat breaks the aromatic pyridine rings and cleaves the malonamide bonds .
-
Intermediate Formation: The nitrogen content is thermochemically converted into HCN and NH
3. -
NOx Abatement (SNCR/SCR): The exhaust gas is passed through a Selective Non-Catalytic Reduction (SNCR) or Selective Catalytic Reduction (SCR) system. Ammonia or urea is injected into the gas stream, reacting with the NOx over a specialized catalyst bed []([Link]).
-
Validation Checkpoint (Self-Validating Step): Continuous Emission Monitoring Systems (CEMS) analyze the stack gas in real-time. The toxic NOx is reduced to harmless nitrogen gas (N
2) and water vapor (H2O), ensuring emissions remain below the strict regulatory threshold (e.g., 200 mg/m³) .
Thermochemical degradation pathway and NOx abatement for organic nitrogen compounds.
Section 4: Emergency Spill Management Protocol
Accidental releases require immediate, systematic intervention to prevent inhalation exposure and environmental contamination .
Methodology: Spill Decontamination
-
Evacuation & PPE: Evacuate non-essential personnel. Responders must don tightly fitting safety goggles, chemical-resistant gloves, and a P95/P100 particulate respirator (if solid) or an organic vapor cartridge respirator (if in solution) .
-
Source Control & Containment: Eliminate all ignition sources. If the compound is in a liquid solution, surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite) .
-
Dust Suppression (For Solids): If the spill is a dry powder, do not sweep dry. Lightly moisten the powder with a compatible solvent (like water or dilute ethanol) to suppress the aerosolization of toxic dust.
-
Collection: Scoop the absorbed material or moistened powder using non-sparking tools and place it into a designated hazardous waste container.
-
Validation Checkpoint (Self-Validating Step): Validate the decontamination by wiping the area with a solvent-soaked cloth. Run a rapid UV-Vis or TLC check on the cloth extract to ensure no residual pyridine derivative remains on the surface. Dispose of the cloth in the same hazardous waste container .
References
-
Molaid. "N,N'-bis(3-pyridyl)malonamide | 39642-89-2". Molaid Chemical Database. URL:[Link]
-
GKS Schweinfurt. "Investigation of NOx precursor compounds and other combustion by-products". GKS-SW. URL: [Link]
-
SSRN. "A hybrid machine learning model for NOx emission concentration prediction from sludge incineration". SSRN. URL:[Link]
-
Food and Drug Administration (FDA). "Environmental Assessment for Food Contact Notification No. 2059". FDA. URL: [Link]
-
Regis Technologies. "Pyridine Safety Data Sheet and Disposal Methods". Regis Tech. URL:[Link]
-
ResearchGate. "A review on migration and transformation of nitrogen during sewage sludge thermochemical treatment". Fuel Processing Technology. URL:[Link]
-
US EPA. "Remediation System Evaluation, Reilly Tar & Chemical Corp". EPA. URL: [Link]
-
Toxics Free Australia. "Waste incineration and the environment". Toxics Free Australia. URL: [Link]
-
New Jersey Institute of Technology. "Chemical Hygiene Plan and Laboratory Chemical Waste Disposal". NJIT. URL: [Link]
Sources
Personal protective equipment for handling N~1~,N~3~-di(3-pyridinyl)malonamide
Topic: Personal Protective Equipment for Handling N1,N3-di(3-pyridinyl)malonamide
Executive Summary: Safety & Handling Protocol
Compound Identity: N1,N3-di(3-pyridinyl)malonamide (Synonyms: N,N'-bis(3-pyridyl)malonamide) Chemical Class: Pyridine-functionalized Malonamide Ligand Primary Hazard: Irritant / Potential Acute Toxin (Pyridine moiety) Immediate Action: Handle only in a chemical fume hood.[1][2][3] Avoid all skin contact and inhalation of dust.[2][3][4]
Hazard Identification & Risk Assessment
As a specialized ligand often used in coordination chemistry (e.g., actinide extraction) or pharmaceutical synthesis, specific GHS data for this exact isomer is often limited.[1][3] Therefore, safety protocols must follow the Precautionary Principle , deriving hazards from its parent structures: Pyridine and Malonamide .
Derived GHS Classification (Conservative Estimate)
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Warning) - Potential for neurotoxicity associated with pyridine metabolism.[1][2][3]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][4]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][3]
Target Organs: Central Nervous System (CNS), Liver, Kidneys, Mucous Membranes.[1][3]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in solid or solution phase.
| Protection Zone | Standard Requirement | Technical Specification / Rationale |
| Respiratory | Solid: N95 or P100 RespiratorSolution: Fume Hood (Primary) | Why: Fine crystalline powders of malonamides can be easily aerosolized.[1][2][3] If handling outside a hood (not recommended), a half-face respirator with P100 (HEPA) cartridges is required to prevent inhalation of toxic particulates.[1][2][3] |
| Dermal (Hands) | Splash: Nitrile (Double)Immersion: Laminate (Silver Shield) | Why: Pyridine derivatives have high permeation rates.[1][3] Standard nitrile (4 mil) offers only splash protection (<15 min breakthrough).[1][2][3] Double-gloving is mandatory.[2][3] For prolonged contact or dissolution in organic solvents (e.g., DCM, Chloroform), use Laminate/PE gloves.[1] |
| Ocular | Chemical Splash Goggles | Why: Safety glasses are insufficient.[2][3] The compound is a severe eye irritant; fine dust can bypass side shields.[3] Goggles provide a complete seal against dust and splashes.[2][3] |
| Body | Lab Coat (Cotton/Poly) + Apron | Why: Standard lab coat for solids.[3] Add a chemical-resistant apron (Tyvek or PVC) if handling solutions >100 mL to prevent soak-through to skin.[1][2][3] |
Operational Handling Workflows
A. Solids Handling (Weighing & Transfer)
-
Engineering Control: Use a static-dissipative balance enclosure or a chemical fume hood.[2][3]
-
Protocol:
-
Don full PPE (Goggles, Double Nitrile Gloves, Lab Coat).[3]
-
Place a tackified mat at the hood entrance to capture stray powder.[2][3]
-
Use an antistatic gun on the weighing boat to prevent powder fly-off.[2][3]
-
Critical Step: Wipe the exterior of the container with a damp Kimwipe before removing it from the hood to ensure no toxic dust tracks into the lab.[3]
-
B. Solution Preparation & Reaction
-
Solvent Choice: Often dissolved in chlorinated solvents (DCM) or alcohols.[1][3]
-
Risk: Solvents act as a vehicle, increasing the rate of skin absorption for the pyridine ligand.
-
Protocol:
Visualization: Safety Decision Logic
The following diagram outlines the decision-making process for PPE selection based on the state of the matter.
Caption: Operational decision tree for selecting Engineering Controls and PPE based on physical state.
Disposal & Emergency Procedures
-
Waste Stream: Segregate as "Hazardous Organic Waste - Nitrogen Containing" .[2][3] Do not mix with oxidizers (e.g., Nitric Acid) as pyridine derivatives can form unstable N-oxides or react violently.[1][2][3]
-
Spill Cleanup:
-
First Aid:
References
-
PubChem. (n.d.).[2][3] Compound Summary: N,N'-bis(3-pyridyl)malonamide.[1][2][3] National Library of Medicine.[2][3] Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2024).[3] Pocket Guide to Chemical Hazards: Pyridine. Retrieved from [Link][1][2][3]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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